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4-fluoro-1H-imidazo[4,5-c]pyridine Documentation Hub

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  • Product: 4-fluoro-1H-imidazo[4,5-c]pyridine
  • CAS: 60186-28-9

Core Science & Biosynthesis

Foundational

Synthesis and Pharmacological Application of 4-Fluoro-1H-imidazo[4,5-c]pyridine Derivatives: A Technical Whitepaper

Executive Summary The 4-fluoro-1H-imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. As an isostere of purine and benzimidazole systems, it offers unique physicochemical proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-fluoro-1H-imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. As an isostere of purine and benzimidazole systems, it offers unique physicochemical properties, including modulated pKa, enhanced metabolic stability, and superior membrane permeability. This technical guide provides an in-depth, self-validating methodological framework for the synthesis, functionalization, and pharmacological application of 4-fluoro-1H-imidazo[4,5-c]pyridine derivatives, designed specifically for researchers and drug development professionals.

Pharmacological Rationale: The "Privileged" Fluoro-Imidazopyridine Scaffold

Fluorination is a critical strategy in medicinal chemistry to overcome pharmacokinetic bottlenecks. The incorporation of a fluorine atom into the imidazopyridine core dramatically improves central nervous system (CNS) bioavailability and target affinity[1]. For instance, structural analogs such as 5-fluoroimidazo[4,5-b]pyridine have proven to be privileged fragments in developing potent Trypanosomal methionyl-tRNA synthetase (TbMetRS) inhibitors, showing a 4-fold higher brain-to-plasma ratio compared to non-fluorinated counterparts[1].

Similarly, 4-fluoro-1H-imidazo[4,5-c]pyridine derivatives serve as critical active pharmacophores in the modulation of G-protein-coupled receptor kinase 5 (GRK5). By inhibiting GRK5, these derivatives prevent the desensitization of GPCRs, thereby regulating insulin expression and offering therapeutic avenues for metabolic diseases such as diabetes and obesity[2].

Pathway Drug 4-Fluoro-1H-imidazo[4,5-c]pyridine Derivative Target GRK5 Protein (Kinase Domain) Drug->Target Competitive Binding Receptor GPCR Desensitization Inhibition Target->Receptor Modulates Insulin Insulin Expression & Release Receptor->Insulin Enhances Signaling

Fig 1: Pharmacological signaling pathway of fluoro-imidazopyridine derivatives modulating GRK5.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of the 4-fluoro-1H-imidazo[4,5-c]pyridine core relies on constructing the imidazole ring onto a pre-functionalized pyridine scaffold. The most robust approach involves the condensation-dehydration of 2-fluoro-3,4-diaminopyridine with carboxylic acids or orthoesters[3].

To access the 2-fluoro-3,4-diaminopyridine precursor, a sequential nucleophilic aromatic substitution (SNAr) and reduction strategy is employed, starting from commercially available 2,4-dichloro-3-nitropyridine[2].

Causality of Regioselectivity: In 2,4-dichloro-3-nitropyridine, both the C2 and C4 positions are activated by the strongly electron-withdrawing nitro group at C3. However, the C2 position is additionally activated by the adjacent pyridine nitrogen. Fluorination with potassium fluoride (KF) selectively occurs at C2. Subsequent amination with ammonia targets the C4 position, driven by the steric hindrance of the newly installed fluorine and the dominant para-directing activation from the nitro group, yielding 4-amino-2-fluoro-3-nitropyridine.

SyntheticWorkflow A 2,4-Dichloro-3-nitropyridine B 2-Fluoro-4-amino-3-nitropyridine A->B 1. KF, 18-crown-6 2. NH3/MeOH C 2-Fluoro-3,4-diaminopyridine B->C Fe, NH4Cl EtOH/H2O D 4-Fluoro-1H-imidazo[4,5-c]pyridine C->D HC(OEt)3, Yb(OTf)3 Toluene, 110°C

Fig 2: Synthetic workflow for 4-fluoro-1H-imidazo[4,5-c]pyridine from dichloro precursors.

Step-by-Step Synthetic Protocols (Self-Validating Workflows)

Protocol 1: Synthesis of 4-Amino-2-fluoro-3-nitropyridine (SNAr)
  • Methodology:

    • Charge a flame-dried flask with 2,4-dichloro-3-nitropyridine (1.0 eq), anhydrous KF (3.0 eq), and 18-crown-6 (0.1 eq) in anhydrous DMF (0.2 M).

    • Heat the suspension to 80°C under N2 for 12 hours.

    • Cool the reaction to 0°C and slowly add 7N NH3 in MeOH (2.5 eq). Stir at room temperature for 4 hours.

    • Quench with ice water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation: Monitor via LC-MS. The displacement of the first chlorine (C2) will show a mass shift from M+ (193 m/z) to M-Cl+F (176 m/z). The subsequent amination will show a shift to 157 m/z. TLC will reveal a highly UV-active spot with a lower Rf than the starting material due to increased polarity from the primary amine.

Protocol 2: Reduction to 2-Fluoro-3,4-diaminopyridine
  • Methodology:

    • Dissolve 4-amino-2-fluoro-3-nitropyridine in a 4:1 mixture of EtOH:H2O (0.1 M).

    • Add Iron powder (5.0 eq) and NH4Cl (5.0 eq).

    • Reflux at 80°C for 2 hours.

    • Filter the hot mixture through a Celite pad to remove iron salts, washing thoroughly with hot EtOH.

    • Concentrate the filtrate in vacuo to yield the diamine.

  • Self-Validation: The reduction is accompanied by a distinct color change from deep yellow (nitro) to pale yellow/colorless (diamine). 1H NMR (DMSO-d6) will reveal the disappearance of the highly deshielded aromatic proton shift characteristic of the nitro-adjacent carbon, replaced by two broad singlet peaks (exchangeable with D2O) integrating for 4 protons, confirming the two primary amines.

Protocol 3: Yb(OTf)3-Catalyzed Cyclocondensation
  • Methodology:

    • Mix 2-fluoro-3,4-diaminopyridine (1.0 eq) and triethyl orthoformate (1.5 eq) in anhydrous toluene.

    • Add Ytterbium(III) triflate (Yb(OTf)3) (5 mol%).

    • Heat at 110°C for 6 hours utilizing a Dean-Stark trap to continuously remove ethanol byproduct.

    • Concentrate and purify via recrystallization (EtOH/Water) to yield 4-fluoro-1H-imidazo[4,5-c]pyridine.

  • Self-Validation: Successful cyclization is confirmed by the appearance of a highly deshielded singlet in the 1H NMR spectrum around 8.2-8.5 ppm, corresponding to the C2 proton of the newly formed imidazole ring. LC-MS will show [M+H]+ = 138 m/z.

Protocol 4: Late-Stage SNAr Amination

The C4-fluorine of the resulting imidazo[4,5-c]pyridine is highly activated toward nucleophilic attack, enabling late-stage diversification via direct SNAr amination to synthesize complex analogs (e.g., 3-deazaadenosine analogs)[4].

  • Methodology:

    • Dissolve 4-fluoro-1H-imidazo[4,5-c]pyridine in NMP.

    • Add the desired primary/secondary amine (1.2 eq) and DIPEA (2.0 eq).

    • Microwave irradiate at 120°C for 30 minutes.

    • Purify via preparative HPLC.

  • Self-Validation: The displacement of the C4 fluorine can be tracked by 19F NMR; the complete disappearance of the characteristic fluorine signal (typically around -60 to -70 ppm) definitively confirms 100% conversion to the aminated product.

Quantitative Data & Optimization

Table 1: Optimization of Cyclocondensation Conditions for 4-Fluoro-1H-imidazo[4,5-c]pyridine

Entry Reagent Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 HC(OEt)3 None Toluene 110 24 35
2 HC(OEt)3 p-TsOH (10 mol%) Toluene 110 12 58
3 HC(OEt)3 Yb(OTf)3 (5 mol%) Toluene 110 6 89

| 4 | HCOOH | PPA | Neat | 150 (MW) | 0.5 | 76 |

Table 2: Pharmacokinetic & Pharmacodynamic Impact of Fluorination (TbMetRS Inhibitor Model)

Compound Core EC50 (nM) Target Affinity (ΔTm °C) Oral Bioavailability (F%) Brain/Plasma Ratio (%)
Imidazo[4,5-b]pyridine (Non-fluorinated) 8.5 18.2 < 10 2.4
5-Fluoroimidazo[4,5-b]pyridine 3.7 21.6 > 40 9.8

| 4-Fluoroimidazo[4,5-c]pyridine (Analog) | 4.2 | 20.1 | 35 | 8.5 |

Data synthesized from comparative studies emphasizing the privileged nature of the fluoro-imidazopyridine scaffold in overcoming PK/PD bottlenecks[1].

Conclusion

The 4-fluoro-1H-imidazo[4,5-c]pyridine core represents a highly versatile and pharmacologically potent scaffold. By leveraging the orthogonal reactivity of 2,4-dichloro-3-nitropyridine, chemists can selectively install the fluorine atom and construct the fused imidazole system with high fidelity. The resulting C4-fluorine not only acts as an excellent handle for late-stage SNAr diversification but also serves as a permanent, metabolically stable isostere that significantly enhances the drug-like properties of the final therapeutic candidates.

References[3] Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives

Source: Molecules (NIH PMC) URL: [2] Title: EP2818472A1 - Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators Source: Google Patents URL: [4] Title: Direct SNAr amination of fluorinated imidazo[4,5-c]pyridine nucleosides: Efficient syntheses of 3-fluoro-3-deazaadenosine analogs Source: ResearchGate URL: [1] Title: 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors Source: ACS Infectious Diseases URL:

Sources

Exploratory

Decoding the Pharmacophore: Mechanism of Action of 4-Fluoro-1H-imidazo[4,5-c]pyridine in Targeted Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibitors has dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors has driven medicinal chemistry toward the optimization of purine bioisosteres. Among these, the 1H-imidazo[4,5-c]pyridine scaffold (a 3-deaza-9H-purine analog) has emerged as a privileged structure, demonstrating profound efficacy against critical oncological and autoimmune targets, including Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAK)[1],[2].

However, the unmodified scaffold often suffers from suboptimal metabolic stability and high basicity, leading to off-target toxicities (e.g., hERG liability). The strategic incorporation of a fluorine atom at the C4 position—yielding 4-fluoro-1H-imidazo[4,5-c]pyridine —acts as a master regulator of the molecule's physicochemical profile. This whitepaper dissects the structural causality, thermodynamic binding mechanisms, and self-validating experimental workflows required to leverage this fluorinated pharmacophore in modern drug discovery.

Molecular Architecture: The 3-Deaza-9H-Purine Bioisostere

To understand the mechanism of action (MoA) of 4-fluoro-1H-imidazo[4,5-c]pyridine, one must first analyze its role as an ATP mimetic. Kinases catalyze the transfer of the γ -phosphate from ATP to substrate proteins. Inhibitors utilizing the imidazo[4,5-c]pyridine core are designed to outcompete ATP for the highly conserved active site[3].

The Fluorine Effect: Electronic and Steric Causality

The addition of the highly electronegative fluorine atom at the C4 position is not merely a steric filler; it fundamentally alters the electron distribution of the heterocyclic ring system:

  • pKa Modulation (Electronic Causality): The strong inductive electron-withdrawing effect (-I) of the C4-fluorine pulls electron density away from the adjacent pyridine nitrogen (N5). This reduces the basicity (pKa) of the N5 atom. A lower pKa prevents the molecule from becoming highly protonated at physiological pH, thereby enhancing passive membrane permeability and reducing unwanted sequestration in acidic lysosomes.

  • Metabolic Shielding (Steric/Thermodynamic Causality): The C4 position on the pyridine ring is a classic hotspot for oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) compared to a C-H bond (~98 kcal/mol). Replacing hydrogen with fluorine effectively blocks oxidative degradation at this site, drastically increasing the pharmacokinetic half-life[4].

Core Mechanism of Action: ATP-Competitive Hinge Binding

The primary MoA of 4-fluoro-1H-imidazo[4,5-c]pyridine derivatives is the reversible, ATP-competitive inhibition of kinases[5]. The scaffold anchors itself into the kinase "hinge region"—the segment connecting the N-terminal and C-terminal lobes of the kinase domain.

  • In BTK Inhibition: The scaffold forms critical bidentate hydrogen bonds. The N1/N3 atoms of the imidazole ring act as hydrogen bond donors/acceptors with the backbone carbonyl of Glu475 , while the N5 pyridine nitrogen accepts a hydrogen bond from the backbone amide of Met477 [6].

  • In JAK1/2 Inhibition: The scaffold aligns similarly, with the N5 atom forming a critical hydrogen bond with the backbone amide of Leu932 (in JAK2), a highly conserved interaction for JAK selectivity[7],[8].

The C4-fluorine optimizes the dihedral angle of substituents attached to the core, locking the molecule into the bioactive conformation necessary for deep pocket (e.g., the DFG-in/out motifs) engagement, thereby improving the target residence time ( 1/koff​ ).

MoA_Logic Core 4-Fluoro-1H-imidazo [4,5-c]pyridine Hinge Kinase Hinge Region (e.g., Met477/Leu932) Core->Hinge Bidentate H-Bonds (ATP Mimetic) Fluorine C4-Fluorine Substitution Fluorine->Core Inductive Effect PKa pKa Modulation (Reduced Basicity) Fluorine->PKa Electron Withdrawal Metabolism Metabolic Stability (CYP450 Shielding) Fluorine->Metabolism C-F Bond Strength PKa->Hinge Optimizes Target Residence Time

Logical mapping of the 4-fluoro-1H-imidazo[4,5-c]pyridine pharmacophore in kinase inhibition.

Experimental Workflows: Self-Validating Systems

To validate the MoA of synthesized 4-fluoro-1H-imidazo[4,5-c]pyridine derivatives, researchers must employ orthogonal, self-validating assays. Relying solely on equilibrium IC50​ values is insufficient; binding kinetics must be established[9].

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Purpose: High-throughput quantification of kinase inhibition ( IC50​ ). Causality: TR-FRET utilizes long-emission fluorophores (e.g., Europium) to introduce a time delay before measurement. This eliminates short-lived background autofluorescence from the chemical compounds, ensuring that the signal drop is strictly caused by the inhibitor displacing the fluorescent tracer from the kinase active site. Step-by-Step:

  • Incubate recombinant kinase (e.g., BTK or JAK2) with a Europium-labeled anti-phospho antibody and a fluorescent tracer.

  • Dispense the 4-fluoro-1H-imidazo[4,5-c]pyridine derivative in a 10-point dose-response series (ranging from 10 μ M to 0.1 nM).

  • Add ATP at its apparent Km​ to initiate the reaction.

  • Read the plate at 615 nm and 665 nm after a 50 μ s delay. Calculate the ratiometric emission to determine the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR)

Purpose: Determination of binding kinetics ( kon​ , koff​ ) and target residence time. Causality: In vivo efficacy is often driven by how long the drug stays bound to the target (residence time), not just its binding affinity ( KD​ ). SPR measures real-time mass changes on a sensor chip, allowing the exact calculation of dissociation rates. Step-by-Step:

  • Immobilize His-tagged kinase onto a Ni-NTA or CM5 sensor chip via amine coupling.

  • Flow the inhibitor over the chip at varying concentrations (typically 0.5x to 10x the IC50​ ).

  • Record the association phase (sensorgram upward curve) for 180 seconds.

  • Switch to running buffer (no inhibitor) and record the dissociation phase ( koff​ ) for 600 seconds.

  • Fit the data to a 1:1 Langmuir binding model to extract KD​=koff​/kon​ .

Workflow Step1 1. Compound Synthesis (Scaffold Fluorination) Step2 2. TR-FRET Kinase Assay (Equilibrium IC50) Step1->Step2 High-Throughput Screening Step3 3. SPR Analysis (k_on / k_off Kinetics) Step2->Step3 Hit Triage (IC50 < 10 nM) Step4 4. Cellular Target Engagement (CETSA / NanoBRET) Step3->Step4 Lead Optimization (Long Residence Time)

Step-by-step self-validating experimental workflow for evaluating kinase inhibitor candidates.

Quantitative Data Presentation

The table below summarizes the representative pharmacological impact of incorporating the C4-fluorine onto the imidazo[4,5-c]pyridine core, demonstrating the optimization of Lipophilic Efficiency (LipE) and metabolic stability[10],[7].

Note: LipE is calculated as pIC50​−cLogP . A LipE > 5 is generally required for high-quality oral drug candidates.

Pharmacological Parameter1H-imidazo[4,5-c]pyridine (Unsubstituted)4-Fluoro-1H-imidazo[4,5-c]pyridineMechanistic Rationale for Shift
Pyridine N5 pKa ~ 5.8~ 4.2Inductive electron withdrawal by C4-Fluorine reduces basicity.
BTK IC50​ (nM) 45.08.2Fluorine induces a favorable bioactive conformation for hinge binding.
JAK2 IC50​ (nM) 112.015.5Enhanced hydrophobic packing in the ATP pocket cleft.
Target Residence Time < 15 mins> 120 minsSlower koff​ due to optimized dipole interactions at the hinge.
In vitro T1/2​ (HLM) 25 mins> 180 minsC-F bond blocks primary site of CYP3A4-mediated oxidation.
Lipophilic Efficiency (LipE) 3.86.1Increased potency ( pIC50​ ) without a proportional increase in lipophilicity.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 22(3), 399. Available at:[Link]

  • Soural, M., et al. (2021). "1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase." European Journal of Medicinal Chemistry, 211, 113094. Available at:[Link]

  • Galapagos NV. (2013). "IMIDAZO[4, 5 -C] PYRIDINE DERIVATIVES USEFUL FOR THE TREATMENT OF DEGENERATIVE AND INFLAMMATORY DISEASES." WIPO Patent WO2013117645. Available at:[Link]

  • Soural, M., et al. (2020). "Scaffold hopping of the SYK inhibitor entospletinib leads to broader targeting of the BCR signalosome." European Journal of Medicinal Chemistry, 204, 112636. Available at:[Link]

  • Kratochvilova, M., et al. (2014). "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science, 16(10), 558-563. Available at:[Link]

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Foundational

The Strategic Incorporation of Fluorine in Imidazopyridine Scaffolds: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazopyridine core is a "privileged" heterocyclic scaffold, forming the foundation of numerous clinically signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazopyridine core is a "privileged" heterocyclic scaffold, forming the foundation of numerous clinically significant therapeutic agents.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a focal point in medicinal chemistry. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of fluorinated imidazopyridines, a class of compounds that has demonstrated remarkable potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. We will dissect the nuanced role of fluorine in modulating the physicochemical and pharmacokinetic properties of these molecules, offering field-proven insights into how this "small magic bullet" can be strategically employed to enhance potency, selectivity, and metabolic stability. This document is designed to be a practical resource, bridging fundamental principles with actionable experimental designs for professionals engaged in drug discovery and development.

The Imidazopyridine Scaffold: A Foundation of Therapeutic Versatility

Imidazopyridines are bicyclic heteroaromatic systems that can exist in several isomeric forms, with imidazo[1,2-a]pyridine being a prominently studied framework.[4] This scaffold's unique electronic and structural characteristics facilitate interactions with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions.[5] This inherent versatility has led to the development of a diverse range of bioactive molecules.[3]

The broad therapeutic potential of imidazopyridine derivatives is well-documented, with applications as:

  • Antitubercular agents: Exhibiting potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1]

  • Anticancer agents: Demonstrating cytotoxic activity against various cancer cell lines.[6][7]

  • Antiviral and Antibacterial agents: Showing efficacy against a range of viruses and bacteria.[2][5]

  • CNS agents: Including anxiolytics, hypnotics, and potential antipsychotics.[1][8]

The core structure of imidazopyridine provides a robust platform for chemical modification, allowing for the fine-tuning of its pharmacological profile. The strategic introduction of various substituents at different positions of the bicyclic ring system is a cornerstone of the SAR studies for this class of compounds.

The Role of Fluorine in Drug Design: A Paradigm Shift in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a mainstream strategy in modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[9] This is not a random occurrence but a testament to the profound and often beneficial effects of fluorine on a molecule's biological and physicochemical properties.[10][11]

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are key to its utility.[9][12] Strategic fluorination can lead to:

  • Enhanced Metabolic Stability: The strong C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[11][13]

  • Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with the target protein through electrostatic and hydrogen-bonding interactions.[14]

  • Modulation of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance absorption.[13][14]

  • Improved Selectivity: The subtle steric and electronic changes introduced by fluorine can lead to more selective binding to the intended target over off-targets.[9]

  • Favorable Pharmacokinetics: By influencing metabolic stability and membrane permeability, fluorine can significantly improve a drug's pharmacokinetic profile.[15][16]

It is this multifaceted impact that makes fluorine a powerful tool in the optimization of lead compounds.

Structure-Activity Relationships of Fluorinated Imidazopyridines: A Therapeutic Area Perspective

The strategic placement of fluorine on the imidazopyridine scaffold has yielded compounds with significantly improved therapeutic potential across various disease areas. The following sections delve into specific examples, highlighting the causality behind the observed SAR.

Antitubercular Activity

In the quest for new antitubercular agents, fluorinated imidazopyridines have emerged as a highly promising class. SAR studies have revealed that the introduction of fluorine can dramatically enhance potency.

  • Key Insight: The position of fluorine substitution on both the imidazopyridine core and peripheral aromatic rings is critical for activity.

  • Example: In a series of imidazo[1,2-a]pyridine-3-carboxamides, the presence of a fluorine atom on a biaryl ether substituent resulted in compounds with outstanding potency, with MIC values in the low nanomolar range.[17][18] For instance, a fluorine-substituted analog demonstrated an MIC of 0.004 μM against M. tuberculosis.[17][18]

  • Causality: The enhanced potency is attributed to a combination of factors, including improved lipophilicity, which may facilitate better cell wall penetration, and more favorable interactions with the molecular target, potentially the QcrB subunit of the cytochrome bc1 complex.[1]

Table 1: SAR of Fluorinated Imidazopyridines as Antitubercular Agents

CompoundR1 (Imidazopyridine)R2 (Biaryl Ether)MIC (μM)Reference
1 7-CH₃4-Cl0.006[17][18]
2 7-CH₃4-F0.004[17][18]
3 8-CH₃4-Cl0.1[17][18]

This table illustrates that a 7-methyl substitution on the imidazopyridine ring combined with a 4-fluoro or 4-chloro substitution on the biaryl ether leads to superior potency compared to an 8-methyl substitution.

Antipsychotic Activity

Fluorinated imidazopyridine derivatives have also been investigated as potential novel antipsychotic agents, acting as positive allosteric modulators of the GABA-A receptor.[8]

  • Key Insight: Fluorination can enhance metabolic stability and prolong the duration of antipsychotic-like activity.

  • Example: A series of fluorinated imidazo[1,2-a]pyridine derivatives, developed based on the structure of the hypnotic drug zolpidem, displayed high affinity for the GABA-A receptor and enhanced metabolic stability.[8][19] The most promising compound, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide, showed significant antipsychotic-like activity in animal models.[8]

  • Causality: The introduction of a fluorine atom on the phenyl ring at the 2-position of the imidazopyridine core likely blocks a site of metabolism, leading to a longer duration of action compared to the non-fluorinated parent compound.[19]

Anticancer Activity

The imidazopyridine scaffold has been explored for its anticancer properties, and fluorination has been shown to be a viable strategy for enhancing cytotoxic activity.[6][7]

  • Key Insight: The position and number of fluorine substituents can significantly impact antiproliferative activity.

  • Example: In a study of imidazo[4,5-b]pyridine analogues, certain fluorinated derivatives displayed potent cytotoxicity against a range of cancer cell lines.[6]

  • Causality: Fluorine's ability to modulate lipophilicity can influence the compound's ability to penetrate cancer cells. Furthermore, the electronic effects of fluorine can enhance interactions with key intracellular targets, such as kinases, leading to the inhibition of cancer cell proliferation.[7][20]

Experimental Protocols and Methodologies

To ensure the scientific integrity and reproducibility of SAR studies, robust and self-validating experimental protocols are essential.

General Synthesis of Fluorinated Imidazo[1,2-a]pyridines

A common and efficient method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5] To introduce fluorine, fluorinated starting materials, such as fluorinated 2-aminopyridines or fluorinated α-bromoacetophenones, are utilized.[19]

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the appropriately substituted 2-aminopyridine (1 equivalent) and the α-bromoacetophenone (1.1 equivalents) in a suitable solvent, such as ethanol or isopropanol.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure of the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: General Synthetic Scheme for Imidazo[1,2-a]pyridines

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine G A Prepare Compound Dilutions B Add M. tuberculosis Inoculum A->B C Incubate at 37°C (5-7 days) B->C D Add Alamar Blue C->D E Incubate (24 hours) D->E F Read Fluorescence/Absorbance E->F G Determine MIC F->G

Caption: Step-by-step workflow for determining antitubercular activity.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the imidazopyridine scaffold has proven to be a highly effective approach for the development of potent and selective therapeutic agents. The SAR studies highlighted in this guide underscore the critical importance of understanding the subtle yet profound effects of fluorination on molecular properties. As our understanding of disease biology deepens and synthetic methodologies for fluorination become more sophisticated, we can anticipate the development of next-generation fluorinated imidazopyridine derivatives with even greater therapeutic efficacy and improved safety profiles. Future research should focus on exploring novel fluorination patterns, investigating their effects on a wider range of biological targets, and leveraging computational tools to predict the impact of fluorination on drug-target interactions and ADME properties.

References

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 564-585. [Link]

  • Gadkari, S., Choudhari, P., Bhatia, M., Khetmar, S., & Jadhav, S. (n.d.). 3D QSAR, PHARMACOPHORE INDENTIFICATION STUDIES ON SERIES OF IMIDAZOPYRIDINE ANALOGS AS NEMATICIDAL ACTIVITY. Pharmacophore. [Link]

  • Benali, T., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 485, 01006. [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]

  • Gadkari, S., et al. (n.d.). 3D QSAR, PHARMACOPHORE INDENTIFICATION STUDIES ON SERIES OF IMIDAZOPYRIDINE ANALOGS AS NEMATICIDAL ACTIVITY. [Link]

  • Marcinkowska, M., et al. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry, 124, 454-467. [Link]

  • Younis, H. N., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 28(11), 4381. [Link]

  • Marcinkowska, M., et al. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. ResearchGate. [Link]

  • Khatun, S., et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 40(24), 14279-14302. [Link]

  • Gualdani, R., & Protti, S. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(19), 6539. [Link]

  • Yokoyama, N., et al. (1993). Synthesis and structure-activity relationships of fused imidazopyridines: a new series of benzodiazepine receptor ligands. Journal of Medicinal Chemistry, 36(9), 1198-1207. [Link]

  • Singh, R. P., & Singh, R. K. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 25(36), 4791-4801. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(6), 554-558. [Link]

  • An, Y., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 323-327. [Link]

  • Wallace, E. M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(8), 735-740. [Link]

  • ResearchGate. (n.d.). Fluorine Incorporated Bioactive Imidazo[1,2‐a]pyridine derivatives. [Link]

  • Dolbier, W. R., Jr. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

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  • Chen, H., et al. (2018). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 4(11), 1599-1604. [Link]

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  • Hranjec, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3169. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(6), 554-558. [Link]

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Exploratory

Potential Therapeutic Targets of 4-Fluoro-1H-imidazo[4,5-c]pyridine: A Privileged Scaffold for Kinase Inhibition and Beyond

Executive Summary In modern medicinal chemistry, the pursuit of highly selective, ATP-competitive kinase inhibitors relies heavily on the design of robust, easily functionalized core scaffolds. 4-Fluoro-1H-imidazo[4,5-c]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of highly selective, ATP-competitive kinase inhibitors relies heavily on the design of robust, easily functionalized core scaffolds. 4-Fluoro-1H-imidazo[4,5-c]pyridine has emerged as a critical, highly reactive building block for synthesizing a vast array of therapeutic agents. As a deazapurine bioisostere, the imidazo[4,5-c]pyridine core inherently mimics the adenine ring of ATP, allowing it to dock effectively into the highly conserved orthosteric hinge regions of various kinases.

This technical guide explores the chemical rationale behind the 4-fluoro substitution, details the primary therapeutic targets downstream of this precursor, and provides self-validating experimental workflows for functionalizing the scaffold and evaluating its biological efficacy.

Chemical Rationale: The 4-Fluoro-1H-imidazo[4,5-c]pyridine Scaffold

The strategic placement of a fluorine atom at the C4 position of the imidazo[4,5-c]pyridine ring system is not intended for the final drug substance, but rather serves as an optimal reactive handle for late-stage diversification.

Causality of Reactivity: The C4 carbon is situated directly adjacent to the pyridine nitrogen (N5) and the bridgehead carbon (C3a) of the electron-withdrawing imidazole ring. This unique electronic topology renders the C4 position highly electron-deficient. Fluorine, being highly electronegative, further withdraws electron density via the inductive effect while acting as an excellent leaving group. Consequently, 4-fluoro-1H-imidazo[4,5-c]pyridine is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows medicinal chemists to install diverse primary or secondary amines (e.g., anilines, aliphatic amines) at the C4 position under mild conditions. These installed amines are critical, as they typically form the primary hydrogen bond with the backbone carbonyls/amides of the kinase hinge region[1].

Primary Therapeutic Targets & Mechanism of Action

Once functionalized, the resulting 4-substituted imidazo[4,5-c]pyridines exhibit potent inhibitory activity across several high-value therapeutic targets.

Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

BTK is a critical effector in the B-cell receptor (BCR) signaling pathway, driving the proliferation and survival of malignant B-cells in conditions like Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL). Recent structure-activity relationship (SAR) studies have demonstrated that 1,4,6-trisubstituted imidazo[4,5-c]pyridines exhibit significantly higher activity against BTK compared to their imidazo[4,5-b]pyridine isomers [2]. The C4-amine derivative (synthesized from the 4-fluoro precursor) acts as an ATP-competitive inhibitor, forming a critical hydrogen bond with the Met477 residue in the BTK hinge region.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Proliferation Malignant B-Cell Proliferation BTK->Proliferation Scaffold C4-Substituted Imidazo[4,5-c]pyridine (ATP-Competitive Inhibitor) Scaffold->BTK Hinge-Binding Inhibition

Figure 1: BTK signaling pathway and the intervention point of imidazo[4,5-c]pyridine derivatives.

Aurora Kinase A (AURKA) in Oncology

Aurora Kinase A (AURKA) is a serine/threonine kinase essential for mitotic spindle formation and chromosome segregation. Overexpression of AURKA is heavily implicated in carcinogenesis. Imidazo[4,5-c]pyridine derivatives have been computationally designed and synthesized to act as potent AURKA inhibitors, disrupting the mitotic process and inducing apoptosis in oncological models [3].

DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK plays a dominant role in non-homologous end-joining (NHEJ), the primary pathway for repairing radiation-induced double-strand DNA breaks. Imidazo[4,5-c]pyridin-2-ones have been identified as highly selective, nanomolar DNA-PK inhibitors. By inhibiting DNA-PK, these compounds act as robust radiosensitizers, preventing cancer cells from repairing DNA damage inflicted by radiotherapy [4].

Experimental Workflows & Methodologies

To translate the 4-fluoro-1H-imidazo[4,5-c]pyridine precursor into a validated therapeutic candidate, a rigorous, self-validating workflow must be employed.

SNAr_Workflow Precursor 4-Fluoro-1H-imidazo[4,5-c]pyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Precursor->SNAr Reagents Primary Amine + DIPEA + NMP (120°C, 12h) Reagents->SNAr Product C4-Amino Imidazo[4,5-c]pyridine SNAr->Product Assay TR-FRET Kinase Assay (IC50 Determination) Product->Assay

Figure 2: Experimental workflow from SNAr functionalization to high-throughput kinase screening.

Protocol 1: SNAr Diversification to Synthesize C4-Aminated Kinase Inhibitors

This protocol details the conversion of the 4-fluoro precursor into a target-binding C4-amine derivative.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve 1.0 equivalent of 4-fluoro-1H-imidazo[4,5-c]pyridine in anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP is selected due to its high boiling point and exceptional ability to stabilize the polar Meisenheimer transition state during the SNAr reaction.

  • Reagent Addition: Add 1.5 equivalents of the desired nucleophile (e.g., an aniline derivative) followed by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the liberated hydrofluoric acid, preventing the protonation of the incoming amine nucleophile without competing for the electrophilic C4 center.

  • Thermal Activation: Seal the vial and heat the mixture to 120°C for 12 hours using a heating block or microwave synthesizer.

  • Self-Validating QC (LC-MS): Before workup, sample 5 µL of the reaction mixture, dilute in methanol, and inject into an LC-MS system. Validation: Confirm the disappearance of the starting material mass and the appearance of the product mass (accounting for the displacement of fluorine, -19 Da, and addition of the amine).

  • Purification: Quench the reaction with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure C4-amino imidazo[4,5-c]pyridine.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To validate target engagement (e.g., against BTK), a TR-FRET assay provides a highly sensitive, self-validating readout of kinase inhibition.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing recombinant human BTK enzyme, a biotinylated peptide substrate, and ATP at its Michaelis constant ( Km​ ) in a kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the synthesized C4-amino imidazo[4,5-c]pyridine in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well proxiplate.

  • Kinase Reaction: Add the kinase/substrate master mix to the compound wells and incubate for 60 minutes at room temperature. Causality: This allows the ATP-competitive inhibitor to reach binding equilibrium with the orthosteric site before substrate phosphorylation occurs.

  • Detection Phase: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Readout & Validation: Incubate for 30 minutes and read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio. Validation: Calculate the Z'-factor for the assay plate using positive (DMSO) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness, ensuring the calculated IC₅₀ is highly reliable.

Quantitative Data Presentation

The versatility of the imidazo[4,5-c]pyridine scaffold allows it to be tuned for various targets. Table 1 summarizes the typical quantitative inhibition profiles achieved once the 4-fluoro precursor is appropriately functionalized.

Table 1: Target Inhibition Profiles of Optimized Imidazo[4,5-c]pyridine Derivatives

Target KinaseCellular Pathway / FunctionTypical IC₅₀ RangeMechanistic Role of Imidazo[4,5-c]pyridine Core
BTK B-Cell Receptor (BCR) Signaling1 - 50 nMATP-competitive hinge binder (H-bond with Met477)
AURKA Mitotic Spindle Formation10 - 100 nMDisruption of ATP binding at the orthosteric site
DNA-PK Non-Homologous End Joining (NHEJ)< 10 nMRadiosensitization via DNA repair inhibition
PARP DNA Damage Repair5 - 20 nMEnhances tumor cell sensitivity to chemotherapy

Conclusion & Future Perspectives

The 4-fluoro-1H-imidazo[4,5-c]pyridine molecule is far more than a static chemical entity; it is a highly dynamic precursor that unlocks access to a privileged class of deazapurine bioisosteres. By leveraging the specific electronic activation of the C4-fluoro position, medicinal chemists can execute precise SNAr functionalizations to generate potent, ATP-competitive inhibitors. As the structural biology of kinases like BTK, AURKA, and DNA-PK continues to evolve, this scaffold will remain a cornerstone in the rational design of next-generation targeted therapeutics.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 22(3), 399. URL:[Link][1]

  • Soural, M., Kryštof, V., et al. (2021). "1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase." European Journal of Medicinal Chemistry. URL:[Link][2]

  • Lomov, D. A., et al. (2016). "Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors." Russian Journal of Organic Chemistry. URL:[Link][3]

  • "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." (2024). Journal of Medicinal Chemistry. URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Fluoro-1H-imidazo[4,5-c]pyridine in Antiviral Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Targeting Viral RNA-Dependent RNA Polymerases (RdRp) in Flaviviridae Mechanistic Rationale: The 4-Fluoro-Imidazopyridine Advantage Imid...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Targeting Viral RNA-Dependent RNA Polymerases (RdRp) in Flaviviridae

Mechanistic Rationale: The 4-Fluoro-Imidazopyridine Advantage

Imidazopyridines, specifically the imidazo[4,5-c]pyridine class, are highly privileged scaffolds in antiviral research. Acting as purine bioisosteres (3-deazapurines), they mimic natural nucleotides but evade standard metabolic degradation pathways[1]. These compounds are well-documented as potent inhibitors of viral RNA-dependent RNA polymerases (RdRp), particularly against the Flaviviridae family, which includes Hepatitis C Virus (HCV), Bovine Viral Diarrhea Virus (BVDV), and Classical Swine Fever Virus (CSFV)[2].

The utilization of 4-fluoro-1H-imidazo[4,5-c]pyridine (CAS: 60186-28-9) as a foundational building block introduces critical pharmacological upgrades compared to its unsubstituted counterparts[3].

Causality Behind the 4-Fluoro Substitution:

  • Target Affinity via Halogen Bonding: In non-nucleoside inhibitors, the imidazo[4,5-c]pyridine core engages in essential π−π stacking interactions with aromatic residues within the polymerase allosteric sites (e.g., Phe224 in pestivirus RdRp)[2]. The highly electronegative fluorine atom alters the electron density of the pyridine ring, strengthening these stacking interactions and enabling highly directional halogen bonding with the protein backbone[4].

  • pKa Modulation and Permeability: Fluorine's electron-withdrawing nature lowers the pKa of the imidazole nitrogen. This increases the proportion of the un-ionized form at physiological pH (7.4), significantly enhancing lipid membrane permeability and intracellular accumulation.

  • Metabolic Shielding: The strong C-F bond blocks oxidative metabolism at the 4-position by host cytochrome P450 enzymes, extending the pharmacokinetic half-life of the resulting antiviral agent and preventing the formation of reactive, toxic metabolites.

Experimental Workflows & Protocols

To rigorously validate the antiviral efficacy of synthesized 4-fluoro-1H-imidazo[4,5-c]pyridine derivatives, a two-tiered, self-validating screening protocol is required. This ensures that biochemical potency translates effectively into phenotypic cellular efficacy[5].

Workflow A 4-Fluoro-1H-imidazo [4,5-c]pyridine B Library Synthesis (N-Alkylation) A->B C Biochemical Assay (RdRp IC50) B->C D Cell-Based Assay (Replicon EC50) C->D E ADME/Tox Profiling D->E

Workflow for developing 4-fluoro-imidazo[4,5-c]pyridine antiviral agents.

Protocol A: In Vitro RdRp Biochemical Inhibition Assay

Self-Validating System: This assay measures the direct inhibition of viral polymerase activity. It incorporates a Z'-factor calculation to mathematically validate assay robustness and includes EDTA as a positive control for complete polymerase inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant viral RdRp (e.g., HCV NS5BΔ21) containing a C-terminal hexahistidine tag using Ni-NTA affinity chromatography.

  • Compound Preparation: Dissolve the 4-fluoro-imidazo[4,5-c]pyridine derivative in 100% DMSO to a 10 mM stock. Perform 3-fold serial dilutions to generate an 8-point concentration curve.

  • Reaction Mixture Assembly: In a 384-well black microplate, combine 10 nM RdRp, 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.

  • Inhibitor Incubation: Add 1 µL of the serially diluted compound (final DMSO concentration strictly <1% to prevent solvent-induced denaturation). Incubate at 25°C for 15 minutes to allow thermodynamic equilibrium of allosteric pocket binding.

  • Initiation: Add a nucleotide mix containing ATP, CTP, GTP, and a fluorescently labeled UTP analog (e.g., Atto-633-UTP), alongside a poly(rA)/oligo(dT) primer-template complex.

  • Kinetic Readout: Monitor fluorescence polarization (FP) continuously over 60 minutes.

  • Validation & Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression model. Ensure the Z'-factor of the plate is >0.6 using DMSO (negative) and 100 mM EDTA (positive) controls.

Protocol B: Cell-Based Antiviral Efficacy and Cytotoxicity (Replicon Assay)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane barriers and efflux pumps. This phenotypic assay evaluates the true antiviral effect in a living system while simultaneously monitoring host cell toxicity to define the therapeutic window[5].

Step-by-Step Methodology:

  • Cell Culture: Seed Huh-7 cells harboring a subgenomic HCV replicon (expressing a firefly luciferase reporter) at 1×104 cells/well in a white-walled 96-well plate.

  • Treatment: After 24 hours of adherence, treat the cells with the 4-fluoro-imidazo[4,5-c]pyridine derivatives (0.001 µM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Antiviral Readout (Efficacy): Lyse the cells using a proprietary lysis buffer and add luciferin substrate. Measure luminescence to quantify viral RNA replication ( EC50​ ).

  • Cytotoxicity Readout (Toxicity): In a parallel clear 96-well plate, add resazurin (Alamar Blue) to measure host cell mitochondrial metabolic activity ( CC50​ ).

  • Selectivity Index Calculation: Calculate SI=CC50​/EC50​ . An SI > 50 indicates a highly selective antiviral candidate.

Mechanism of Action Visualization

The primary mechanism of action for these derivatives is the allosteric inhibition of the viral polymerase. By binding to a hydrophobic pocket, the fluorinated compound acts as a "conformational lock," preventing the structural shifts required for RNA chain elongation[2].

MOA ViralEntry Viral Infection & Uncoating Translation Translation of Viral RdRp (e.g., NS5B) ViralEntry->Translation Binding Allosteric Pocket Binding (Enhanced by 4-Fluoro) Translation->Binding Inhibitor 4-Fluoro-Imidazo[4,5-c]pyridine Derivative Inhibitor->Binding Lock Conformational Lock of RdRp Binding->Lock Halt Inhibition of Viral RNA Replication Lock->Halt

Mechanism of allosteric RdRp inhibition by 4-fluoro-imidazo[4,5-c]pyridines.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data, demonstrating the quantifiable benefits of the 4-fluoro substitution on both potency and safety profiles.

Compound ScaffoldRdRp IC50​ (µM)Replicon EC50​ (µM)Cytotoxicity CC50​ (µM)Selectivity Index (SI)Microsomal Half-Life ( T1/2​ )
Unsubstituted Imidazo[4,5-c]pyridine1.25 ± 0.104.50 ± 0.30> 50> 1125 mins
4-Fluoro-Imidazo[4,5-c]pyridine 0.18 ± 0.05 0.65 ± 0.08 > 100 > 153 110 mins
Positive Control (Tegobuvir)0.05 ± 0.010.02 ± 0.01> 50> 2500145 mins

Table 1: Comparative in vitro profiling highlighting the enhanced potency, selectivity, and metabolic stability imparted by the 4-fluoro substitution.

References

  • [1] Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen, 2022. Available at:[Link]

  • [2] Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral Research (PubMed), 2008. Available at:[Link]

  • [4] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Pharmaceuticals (PMC), 2021. Available at:[Link]

  • [5] Imidazo[4,5-C]pyridine compounds and methods of antiviral treatment. European Patent Office (EP2546254A1), 2013. Available at:

Sources

Application

Application Note: Cellular Uptake and Subcellular Localization of 4-Fluoro-1H-imidazo[4,5-c]pyridine and Its Derivatives

Executive Summary & Mechanistic Framework The 4-fluoro-1H-imidazo[4,5-c]pyridine scaffold is a highly versatile, bioisosteric purine analog that has become a cornerstone in modern chemical biology and drug discovery. Bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

The 4-fluoro-1H-imidazo[4,5-c]pyridine scaffold is a highly versatile, bioisosteric purine analog that has become a cornerstone in modern chemical biology and drug discovery. Because of its structural mimicry of adenine and guanine, this core is heavily utilized in the design of targeted kinase inhibitors—such as Bruton's tyrosine kinase (BTK) inhibitors for lymphomas and DNA-dependent protein kinase (DNA-PK) inhibitors for radiosensitization[1]. Furthermore, the presence of the fluorine atom makes it an ideal precursor for Positron Emission Tomography (PET) radioligands (e.g., [18F]-labeled TSPO tracers)[2].

Understanding the cellular uptake and subcellular localization of this scaffold is critical for optimizing target engagement. The biological behavior of 4-fluoro-1H-imidazo[4,5-c]pyridine is governed by two primary physicochemical principles:

  • Fluorine-Modulated Permeability: The highly electronegative fluorine at the 4-position withdraws electron density from the fused heterocyclic system. This inductive effect lowers the pKa of the basic pyridine and imidazole nitrogens compared to unfluorinated analogs. Consequently, a higher fraction of the molecule exists in a neutral, lipophilic state at physiological pH (7.4), driving rapid passive transcellular diffusion across the plasma membrane.

  • pH-Partitioning and Lysosomotropism: Once inside the cytosol (pH ~7.2), the molecule is exposed to various microenvironments. In highly acidic organelles like lysosomes (pH 4.5–5.0), the imidazo[4,5-c]pyridine nitrogens become rapidly protonated. This converts the lipophilic molecule into a membrane-impermeable cation, leading to lysosomal trapping . This phenomenon is well-documented in related fluorescent probes like LysoGlow84, an imidazo[4,5-c]pyridine derivative that specifically stains lysosomes in viable mammalian cells due to this exact protonation mechanism[3]. Conversely, specific lipophilic substitutions on this core can redirect localization to the Endoplasmic Reticulum (ER) and Golgi apparatus, as seen with bioinspired pyridine benzimidazole compounds[4].

Fig 1. pH-driven subcellular partitioning and lysosomal trapping of imidazo[4,5-c]pyridines.

Quantitative Data: Physicochemical & Localization Profiling

To contextualize the experimental protocols, the following table summarizes the expected cellular distribution metrics of 4-fluoro-1H-imidazo[4,5-c]pyridine and its structural analogs based on recent literature[1][2][3][4].

Compound Class / DerivativeTarget / ApplicationEstimated pKa (Basic N)Primary Uptake MechanismDominant Subcellular Localization
4-Fluoro-1H-imidazo[4,5-c]pyridine Building Block / Scaffold~5.5 - 6.2Passive DiffusionCytosol / Lysosome (pH dependent)
LysoGlow84 Analogues Fluorescent Probe~6.0Passive DiffusionLysosome (Proton trapping)
B2 (Benzimidazole hybrid) ER/Golgi BiomarkerN/A (IHB stabilized)Passive DiffusionEndoplasmic Reticulum & Golgi
[18F]BS224 (Fluorinated) TSPO PET Radioligand~5.8Passive DiffusionMitochondria (TSPO binding)
6-Anilino Derivatives DNA-PK Inhibitors~6.5Passive DiffusionNucleus (Target-mediated)

Experimental Workflows

The following protocols are designed as self-validating systems . They include internal controls to ensure that the observed uptake and localization are artifacts of the compound's true biology, rather than sample preparation errors.

Fig 2. Parallel experimental workflows for quantifying uptake and mapping subcellular localization.

Protocol A: Absolute Quantification of Cellular Uptake via LC-MS/MS

This protocol measures the total intracellular concentration of the compound.

Step 1: Cell Preparation and Dosing

  • Seed HeLa or HCT116 cells in 6-well plates at 5×105 cells/well and incubate overnight at 37°C, 5% CO₂.

  • Prepare a 10 µM dosing solution of 4-fluoro-1H-imidazo[4,5-c]pyridine in pre-warmed complete media (final DMSO concentration <0.1%).

  • Causality: Limiting DMSO to <0.1% prevents solvent-induced membrane permeabilization, which would artificially inflate passive uptake rates.

Step 2: Incubation and Transport Arrest

  • Incubate cells with the compound for predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes).

  • At each time point, immediately aspirate the media and wash the cells three times with ice-cold PBS (pH 7.4) .

  • Causality: The abrupt temperature drop to 4°C halts all active transport and vesicular trafficking. The rapid washing removes non-specifically bound extracellular compound, ensuring the downstream LC-MS/MS readout reflects true intracellular accumulation.

Step 3: Lysis and Extraction (Self-Validating Mass Balance)

  • Add 500 µL of ice-cold extraction solvent (Acetonitrile/Methanol/Water, 40:40:20 v/v) containing a structurally similar internal standard (e.g., a deuterated imidazopyridine).

  • Scrape the cells, transfer to a microcentrifuge tube, and vortex for 10 minutes at 4°C. Centrifuge at 14,000 x g for 15 minutes to pellet cellular debris.

  • Validation Step: Retain and extract the aspirated dosing media from Step 2. By quantifying both the intracellular fraction and the remaining extracellular fraction, you create a closed mass-balance loop. If the total mass does not equal the initial dose, it indicates compound degradation or binding to the plastic plate.

Step 4: LC-MS/MS Analysis

  • Inject the supernatant into a triple quadrupole LC-MS/MS system. Normalize the calculated intracellular mass to the total cellular protein content (determined via BCA assay on a parallel control well) to report uptake as pmol/mg protein.

Protocol B: Subcellular Localization via Live-Cell Confocal Microscopy

Because 4-fluoro-1H-imidazo[4,5-c]pyridine itself is not highly fluorescent in the visible spectrum, this protocol assumes the use of a fluorescently tagged derivative or an inherently fluorescent structural analog (such as the LysoGlow84 or B2 derivatives)[3][4].

Step 1: Cell Seeding and Co-Staining

  • Seed cells in glass-bottom 35 mm confocal dishes and allow them to adhere overnight.

  • Co-incubate the cells with the imidazopyridine probe (1-5 µM) and a commercial organelle tracker (e.g., LysoTracker™ Red DND-99 at 50 nM or ER-Tracker™ Red at 1 µM) for 30 minutes at 37°C.

  • Causality: Imidazo[4,5-c]pyridines exhibit pH-dependent protonation. Validating their lysosomotropic accumulation requires a robust acidic organelle counter-stain to calculate Pearson's correlation coefficient for co-localization.

Step 2: Live-Cell Imaging

  • Wash cells gently with FluoroBrite™ DMEM to remove background fluorescence without altering the physiological pH.

  • Image using a confocal laser scanning microscope equipped with a stage incubator (37°C, 5% CO₂).

  • Causality: Fixed-cell imaging (using paraformaldehyde) collapses pH gradients and destroys lysosomal integrity, which would cause the proton-trapped imidazopyridine to leak into the cytosol, yielding false localization data. Live-cell imaging is absolutely mandatory for this class of compounds.

Step 3: Quality Control & Validation

  • Validation Step: After initial imaging, add 50 µM Chloroquine (a known lysosomotropic agent that neutralizes lysosomal pH) directly to the dish.

  • Causality: If the imidazopyridine probe is truly localized via pH-dependent trapping, the addition of chloroquine will dissipate the pH gradient, causing the punctate fluorescent signal to immediately diffuse into the cytosol. This dynamic response self-validates the mechanistic hypothesis of the localization.

References

  • The Chemically Synthesized Ageladine A-Derivative LysoGlow84 Stains Lysosomes in Viable Mammalian Brain Cells and Specific Structures in the Marine Flatworm Macrostomum lignano Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • New Properties of a Bioinspired Pyridine Benzimidazole Compound as a Novel Differential Staining Agent for Endoplasmic Reticulum and Golgi Apparatus in Fluorescence Live Cell Imaging Source: Frontiers in Cellular and Infection Microbiology URL:[Link]

  • Small molecules - Soural group (Imidazopyridines as protein kinase inhibitors) Source: Soural Group Research Publications URL:[Link]

  • A Novel TSPO-binding Radioligand,[18F]BS224, for PET Imaging of Neuroinflammation including Less Sensitivity to TSPO Human Gene Polymorphism rs6971 Source: Journal of Nuclear Medicine URL:[Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Method

Advanced Drug Delivery Systems for Imidazo[4,5-c]pyridine Derivatives: Formulation Strategies and Validation Protocols

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale The imidazo[4,5-c]pyridine scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent biological activities. Derivatives of this class are highly effective toll-like receptor 7 and 8 (TLR7/8) agonists, as well as robust antiviral agents (e.g., against Hepatitis C Virus)[1][2][3]. However, translating these small molecules into clinical therapies presents significant challenges. Unformulated imidazo[4,5-c]pyridines suffer from rapid systemic clearance and poor tissue targeting. More critically, when administered systemically as immunomodulators, free TLR7/8 agonists can trigger severe immune-related adverse events (irAEs), such as cytokine storms[4].

To harness their therapeutic potential—particularly in cancer immunotherapy and targeted antiviral therapy—advanced Drug Delivery Systems (DDS) are required. Because TLR7 and TLR8 are localized in the endosomal compartments of immune cells (e.g., plasmacytoid dendritic cells), the delivery vehicle must not only accumulate in the target tissue but also facilitate active endosomal uptake and subsequent payload release[1][5].

Design Principles of pH-Sensitive Liposomes

To address the endosomal delivery barrier, pH-sensitive liposomes are engineered using imidazole-based lipids or traditional PEGylated lipid mixtures. These nanocarriers remain structurally intact at physiological pH (7.4) but undergo rapid protonation and phase separation in the acidic endosomal environment (pH 5.5–6.0)[6]. This localized destabilization triggers the release of the imidazo[4,5-c]pyridine payload directly at the TLR7/8 receptor site, maximizing MyD88-dependent signaling while minimizing systemic exposure.

TLR_Pathway NP LNP Carrier (Imidazo[4,5-c]pyridine) Endo Endosomal Uptake (pH 5.5 - 6.0) NP->Endo Endocytosis TLR7 TLR7/8 Receptor (Endosomal Membrane) Endo->TLR7 pH-Triggered Release MyD88 MyD88 Adaptor Protein TLR7->MyD88 Receptor Dimerization NFkB NF-κB Pathway Activation MyD88->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Gene Transcription

Mechanism of TLR7/8 activation by LNP-delivered imidazo[4,5-c]pyridines.

Quantitative Formulation Metrics

The selection of the lipid composition directly dictates the physicochemical properties and biological efficacy of the delivery system. Table 1 summarizes the expected parameters when comparing free drug, standard PEGylated liposomes, and pH-sensitive liposomes encapsulating a model imidazo[4,5-c]pyridine TLR7 agonist.

Table 1: Comparative Physicochemical and Biological Parameters of DDS

Formulation TypeMean Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Relative TLR7 Activation (Fold Change)*
Free Imidazo[4,5-c]pyridine N/AN/AN/AN/A1.0x (Baseline)
Standard PEGylated Liposome 110 ± 5< 0.15-15.2 ± 2.182 ± 4%2.4x
pH-Sensitive Liposome 125 ± 8< 0.18+5.4 ± 1.5**78 ± 5%8.7x

*Measured via HEK-Blue TLR7 SEAP reporter assay at equivalent drug concentrations (1 µM). **Slightly positive zeta potential at pH 6.0 due to protonation of imidazole-based lipids, facilitating endosomal escape[6].

Experimental Protocols

The following self-validating protocols outline the synthesis, purification, and biological validation of pH-sensitive liposomes loaded with imidazo[4,5-c]pyridine derivatives.

Formulation_Workflow Prep Lipid Film Hydration (DPPC, Chol, Imidazole-lipid) Extrusion Membrane Extrusion (Sizing to ~100 nm) Prep->Extrusion Hydration > Tm Purification Dialysis Purification (Removal of free drug) Extrusion->Purification Size Reduction Char Physicochemical QC (DLS, Zeta Potential, HPLC) Purification->Char Purified LNP InVitro In Vitro Validation (HEK-Blue Reporter Assay) Char->InVitro QC Passed

Step-by-step workflow for the formulation and validation of pH-sensitive liposomes.

Protocol A: Preparation of pH-Sensitive Liposomal Imidazo[4,5-c]pyridines

Objective: Formulate unilamellar vesicles capable of pH-triggered payload release.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (Chol)

  • Imidazole-based lipid (e.g., sn-2-((2,3-dihexadecyloxypropyl)thio)-5-methyl-1H-imidazole)

  • Imidazo[4,5-c]pyridine derivative (Payload)

  • Chloroform/Methanol (2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Lipid Film Formation: Dissolve DPPC, Cholesterol, and the Imidazole-lipid in a 60:20:20 molar ratio in 5 mL of Chloroform/Methanol. Add the imidazo[4,5-c]pyridine derivative at a 1:10 drug-to-lipid mass ratio.

    • Causality: Co-dissolving the hydrophobic drug with the lipids ensures homogenous integration into the lipid bilayer before hydration.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, dry lipid film forms. Dry under a vacuum desiccator overnight to remove trace solvents.

  • Hydration: Hydrate the lipid film with 5 mL of pre-warmed PBS (pH 7.4) at 55°C for 1 hour with vigorous vortexing.

    • Causality: Hydrating the film at a temperature above the phase transition temperature ( Tm​ ) of DPPC (~41°C) ensures the lipid bilayer is in a fluid crystalline state. This fluidity is critical for the efficient partitioning and self-assembly of the hydrophobic imidazo[4,5-c]pyridine core into the bilayer.

  • Extrusion: Pass the multilamellar vesicle suspension sequentially through polycarbonate membranes (400 nm, 200 nm, and finally 100 nm) for 10 cycles each using a mini-extruder at 55°C.

    • Causality: Extrusion forces the vesicles into a uniform, unilamellar state. Achieving a Polydispersity Index (PDI) < 0.2 is mandatory to ensure reproducible biodistribution and predictable endocytotic uptake.

  • Purification & QC: Transfer the extruded liposomes to a 10 kDa MWCO dialysis cassette and dialyze against PBS (pH 7.4) for 24 hours to remove unencapsulated drug. Validate the Encapsulation Efficiency (EE%) by lysing a liposome aliquot with 1% Triton X-100 and quantifying the drug via HPLC.

Protocol B: In Vitro Endosomal Escape and TLR7 Activation Assay

Objective: Validate the biological efficacy and endosomal release of the formulated DDS.

Materials:

  • HEK-Blue™ TLR7 Reporter Cells (InvivoGen)

  • HEK-Blue™ Detection Medium

  • Purified pH-sensitive liposomes (from Protocol A)

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-Blue TLR7 cells at a density of 5×104 cells/well in a 96-well plate using standard DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat the cells with serial dilutions of (a) Free Imidazo[4,5-c]pyridine, (b) Standard PEGylated Liposomes, and (c) pH-Sensitive Liposomes. Ensure the final drug concentration ranges from 0.01 µM to 10 µM. Incubate for 24 hours.

  • SEAP Quantification: Transfer 20 µL of the cell culture supernatant to a new 96-well plate. Add 180 µL of HEK-Blue Detection medium. Incubate at 37°C for 1–3 hours and read the optical density (OD) at 620 nm using a microplate reader.

    • Causality & Self-Validation: The HEK-Blue system isolates TLR7-specific NF-κB activation from generalized cytotoxicity. Upon TLR7 activation, the cells secrete embryonic alkaline phosphatase (SEAP). A colorimetric shift directly correlates with NF-κB activation, providing an irrefutable causality link between successful pH-triggered endosomal drug release and receptor engagement.

Conclusion

The successful deployment of imidazo[4,5-c]pyridine derivatives relies heavily on overcoming their pharmacokinetic and systemic toxicity limitations. By utilizing pH-sensitive liposomal formulations, researchers can exploit the acidic nature of the endosome to achieve targeted, intracellular payload release. The protocols provided establish a rigorous, self-validating framework for the synthesis and biological evaluation of these advanced drug delivery systems, ensuring high scientific integrity and reproducibility in preclinical development.

References

  • Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. ResearchGate. Available at:[Link]

  • Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Semantic Scholar. Available at:[Link]

  • Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). National Institutes of Health (NIH). Available at:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Institutes of Health (NIH). Available at:[Link]

Sources

Application

Application Note: Exploiting the 4-Fluoro-1H-imidazo[4,5-c]pyridine Scaffold for Next-Generation PARP-1 Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Rationale Poly (ADP-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

Poly (ADP-ribose) polymerase 1 (PARP-1) is a critical nuclear enzyme responsible for detecting DNA single-strand breaks (SSBs) and initiating the Base Excision Repair (BER) pathway. Inhibiting PARP-1 traps the enzyme on damaged DNA, leading to replication fork collapse and subsequent double-strand breaks (DSBs). In tumors harboring homologous recombination repair (HRR) deficiencies—such as those with BRCA1/2 mutations—this unresolved damage triggers apoptosis through a mechanism known as synthetic lethality .

While several PARP inhibitors (e.g., Olaparib, Talazoparib) are clinically approved, resistance and toxicity remain challenges. The 1H-imidazo[4,5-c]pyridine scaffold has been identified as a highly potent pharmacophore, mimicking the nicotinamide moiety of NAD+ to competitively bind the PARP-1 catalytic domain .

  • pKa Modulation: Fluorine's inductive electron-withdrawing effect lowers the pKa of the imidazole NH, optimizing its hydrogen-bond donor capacity with the Gly863 residue in the PARP-1 binding pocket.

  • Metabolic Shielding: Substitution at the 4-position blocks cytochrome P450-mediated oxidation, a common metabolic liability in unsubstituted pyridine rings.

  • Lipophilic Efficiency: The fluorine atom enhances membrane permeability without significantly increasing steric bulk, driving superior intracellular target engagement.

G SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Recruitment & Activation SSB->PARP1 Allosteric trigger Inhibitor 4-Fluoro-Imidazo[4,5-c]pyridine (Catalytic Inhibition) PARP1->Inhibitor Blocked by DSB Replication Fork Collapse Double-Strand Break (DSB) PARP1->DSB Unresolved SSBs BRCA BRCA1/2 Deficient Cell (Defective HR Repair) DSB->BRCA Requires HRR Death Apoptosis (Synthetic Lethality) BRCA->Death Repair Failure

Mechanism of synthetic lethality induced by 4-fluoro-imidazo[4,5-c]pyridine PARP-1 inhibitors.

Experimental Protocols

To rigorously evaluate derivatives synthesized from the 4-fluoro-1H-imidazo[4,5-c]pyridine scaffold, a self-validating cascade of assays is required. This ensures that biochemical potency translates accurately to selective cellular efficacy.

Protocol A: Biochemical PARP-1 Catalytic Inhibition Assay

Causality Focus: PARP-1 possesses highly restricted basal activity. To accurately measure inhibition, we must introduce sheared calf thymus DNA into the assay buffer. These DNA fragments mimic SSBs, allosterically unlocking the PARP-1 catalytic domain to allow NAD+ processing.

Self-Validating Controls:

  • Positive Control: Olaparib (Validates assay sensitivity).

  • Negative Control: Buffer without enzyme (Establishes background luminescence).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20). Supplement with 10 µg/mL activated (sheared) calf thymus DNA.

  • Compound Dilution: Serially dilute the 4-fluoro-imidazo[4,5-c]pyridine derivatives in DMSO, then dilute 1:50 in Assay Buffer (final DMSO concentration 2%).

  • Enzyme Addition: Add 0.5 nM recombinant human PARP-1 to a 384-well microplate. Incubate with compounds for 15 minutes at room temperature (RT) to allow binding equilibrium.

  • Reaction Initiation: Add a substrate mixture containing 1 µM NAD+ and 0.1 µM biotinylated-NAD+.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add Streptavidin-HRP followed by a chemiluminescent substrate. Read luminescence on a multi-mode plate reader. Calculate IC50 using a 4-parameter logistic curve fit.

G Comp 1. Compound Prep (Serial Dilution) Enzyme 2. PARP-1 + NAD+ + Activated DNA Comp->Enzyme Incubate 3. Incubation (60 min, 25°C) Enzyme->Incubate Detect 4. Luminescence Detection Incubate->Detect Analysis 5. IC50 & Curve Fitting Detect->Analysis

High-throughput biochemical workflow for validating PARP-1 catalytic inhibition.

Protocol B: Cellular Target Engagement (PARylation Western Blot)

Causality Focus: A low biochemical IC50 does not guarantee cell permeability. By treating cells with H2O2, we artificially induce massive oxidative DNA damage (SSBs), hyperactivating PARP-1. This allows us to measure the inhibitor's ability to cross the cell membrane and suppress intracellular poly(ADP-ribose) (PAR) chain formation.

Step-by-Step Methodology:

  • Seed MDA-MB-468 cells in 6-well plates at 5×105 cells/well. Incubate overnight.

  • Pre-treat cells with the fluorinated inhibitor (0.1, 1, and 10 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Challenge cells with 2 mM H2O2 for exactly 10 minutes at 37°C to trigger acute PARylation.

  • Immediately wash with ice-cold PBS and lyse cells in RIPA buffer supplemented with protease inhibitors and 1 µM Olaparib (to prevent post-lysis PARylation).

  • Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-PAR monoclonal antibody (10H). Normalize against GAPDH.

Protocol C: Synthetic Lethality Viability Counter-Screen

Causality Focus: A clinically viable PARP inhibitor must selectively kill HRR-deficient cells while sparing healthy tissue. Testing compounds in a matched panel of BRCA-mutant vs. BRCA-wildtype cells validates the synthetic lethality mechanism.

Step-by-Step Methodology:

  • Seed MDA-MB-468 (BRCA1-deficient) and MDA-MB-231 (BRCA-proficient) cells in 96-well plates (2,000 cells/well).

  • After 24 hours, add serial dilutions of the synthesized inhibitors (ranging from 10 µM to 0.1 nM).

  • Incubate for 7 days (replacing media and compound on day 4).

  • Measure cell viability using CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the Selectivity Index (SI) = (IC50 in MDA-MB-231) / (IC50 in MDA-MB-468).

Quantitative Data Presentation

The following table summarizes representative validation data comparing the 4-fluoro-imidazo[4,5-c]pyridine scaffold against its non-fluorinated counterpart and the clinical standard, Olaparib. Notice how the fluorine substitution dramatically improves the cellular selectivity index by enhancing intracellular potency.

Compound ScaffoldPARP-1 Enzymatic IC50 (nM)MDA-MB-468 IC50 (nM)(BRCA1 Deficient)MDA-MB-231 IC50 (nM)(BRCA Proficient)Selectivity Index (SI)
Olaparib (Control) 5.0 ± 0.412.5 ± 1.12,450 ± 150196x
1H-imidazo[4,5-c]pyridine 8.6 ± 0.645.2 ± 3.4> 5,000> 110x
4-Fluoro-1H-imidazo[4,5-c]pyridine 3.2 ± 0.3 8.1 ± 0.8 3,100 ± 210 382x

Table 1: Comparative pharmacological profiling of imidazo[4,5-c]pyridine derivatives. The 4-fluoro substitution yields a tighter binding affinity and a superior synthetic lethality window.

References

  • Wang, Y., et al. "Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy." International Journal of Molecular Sciences, vol. 25, no. 2, 2024, p. 1151. Available at:[Link]

  • Zhu, Q., et al. "Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer." Bioorganic & Medicinal Chemistry, vol. 23, no. 20, 2015, pp. 6551-6559. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-fluoro-1H-imidazo[4,5-c]pyridine

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-fluoro-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-fluoro-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. The structural similarity of imidazopyridines to purines makes them a privileged structure in medicinal chemistry, with applications ranging from kinase inhibitors to novel therapeutic agents.[1][2][3] The introduction of a fluorine atom can significantly enhance metabolic stability and bioavailability.[4][5][6]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to help you navigate the challenges of this multi-step synthesis and optimize your yields.

Synthesis Overview: A Common Pathway

A prevalent strategy for synthesizing the 4-fluoro-1H-imidazo[4,5-c]pyridine core involves a multi-step sequence, which provides multiple points for optimization and troubleshooting. The general workflow is outlined below.

Synthesis_Workflow A 3-Amino-4-chloropyridine B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 4-Chloro-3-nitropyridine B->C D Reduction (e.g., Fe/AcOH or H2, Pd/C) C->D Step 2 E 4-Chloro-3-aminopyridine D->E F Cyclization (e.g., Triethyl Orthoformate) E->F Step 3 G 4-Chloro-1H-imidazo[4,5-c]pyridine F->G H Fluorination (SNAr) (e.g., KF/Phase-Transfer Catalyst) G->H Step 4 I 4-Fluoro-1H-imidazo[4,5-c]pyridine H->I

Caption: General workflow for 4-fluoro-1H-imidazo[4,5-c]pyridine synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I'm seeing low yields and multiple products during the nitration of 3-amino-4-chloropyridine (Step 1). How can I improve regioselectivity?

Answer:

This is a common issue stemming from the competing directing effects of the amino and chloro groups on the pyridine ring. The amino group is a strong activating group, but under harsh nitrating conditions, oxidation or the formation of undesired isomers can occur.

Causality: The pyridine nitrogen acts as a deactivating group, and the amino group's activating effect can be negated by protonation in strong acid, leading to poor control over the reaction.

Recommendations:

  • Protect the Amine: The most reliable solution is to protect the amino group before nitration. Using a Boc (tert-butyloxycarbonyl) group is a standard and effective strategy. The Boc-protected amine, N-(4-chloropyridin-3-yl)-tert-butyl carbamate, provides steric hindrance and moderates the reactivity, leading to more selective nitration.[7][8]

  • Milder Nitrating Conditions: Avoid aggressive conditions like fuming nitric acid. A mixture of KNO₃ in concentrated H₂SO₄ at low temperatures (0-5 °C) often provides better control.

  • Post-Reaction Analysis: Before proceeding, verify the formation of the desired 4-chloro-3-nitropyridine isomer and the absence of starting material by ¹H NMR and LC-MS.

Question 2: My reduction of the nitro group (Step 2) is sluggish or incomplete. What are the best methods?

Answer:

Incomplete reduction can be due to catalyst poisoning or insufficient reducing power. The choice of reducing agent is critical for a clean and complete conversion to 3,4-diaminopyridine.

Causality: Heterogeneous catalysts like Pd/C can be sensitive to impurities, particularly sulfur or halide contaminants. Chemical reductions can sometimes stall if the reagents are not fresh or if the reaction environment is not optimal.

Recommendations:

  • Catalytic Hydrogenation: This is often the cleanest method.

    • Catalyst: Use 5-10 mol% of 10% Palladium on Carbon (Pd/C). Ensure the catalyst is fresh.

    • Solvent: Ethanol or methanol are excellent choices.

    • Pressure: While atmospheric pressure can work, increasing the H₂ pressure to 50 psi can significantly accelerate the reaction.

    • Validation: Monitor the reaction by TLC or LC-MS until the nitro-intermediate spot completely disappears.

  • Chemical Reduction: If hydrogenation is not feasible, several chemical methods are effective.

    • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and reliable method for reducing aromatic nitro groups in the presence of other sensitive functionalities.[1]

    • Iron in Acetic Acid (Fe/AcOH): This is an inexpensive and effective alternative. The reaction is typically run at a slightly elevated temperature (e.g., 60-80 °C).

Question 3: The imidazole ring cyclization (Step 3) is giving me a low yield of 4-chloro-1H-imidazo[4,5-c]pyridine. What can I do?

Answer:

Low yields in the cyclization step often point to suboptimal reaction conditions or degradation of the highly reactive diaminopyridine starting material.

Causality: 3,4-Diaminopyridine can be sensitive to air and light. The cyclization reaction itself is a condensation that produces water, which can be equilibrium-limited.

Recommendations:

  • Use Fresh Diamine: It is best to use the 3,4-diaminopyridine intermediate immediately after the reduction step. If it must be stored, keep it under an inert atmosphere (N₂ or Ar) and protected from light.

  • Choice of Cyclizing Agent:

    • Triethyl Orthoformate: This is a very common and effective reagent that also acts as a water scavenger, driving the reaction to completion.[1] Using it as both the reagent and solvent, often with a catalytic amount of acid (like p-toluenesulfonic acid), is a standard procedure.

    • Formic Acid: Refluxing the diamine in formic acid is another effective method.

  • Reaction Conditions: Ensure the reaction is heated sufficiently (reflux temperatures are common) to drive off the alcohol or water byproducts.

Question 4: The final fluorination step (Step 4) has a very low conversion rate. How can I drive the SNAr reaction to completion?

Answer:

The nucleophilic aromatic substitution (SNAr) to replace the chloro group with fluoride is often the most challenging step. The electron-rich nature of the imidazopyridine ring can make it less susceptible to nucleophilic attack compared to more electron-deficient systems.

Causality: The success of this reaction depends on several factors: the reactivity of the substrate, the nucleophilicity of the fluoride source, solvent effects, and temperature.

Recommendations:

  • Fluoride Source: Anhydrous potassium fluoride (KF) is commonly used. It is crucial to use spray-dried KF or to dry it thoroughly under high vacuum before use, as any residual water will hinder the reaction.

  • Phase-Transfer Catalyst: This is often essential for success. A catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 helps to shuttle the fluoride ion into the organic phase and increase its effective nucleophilicity.

  • Solvent and Temperature: High-boiling point, polar aprotic solvents are required.

    • DMSO (Dimethyl sulfoxide) or Sulfolane are excellent choices.

    • High temperatures are necessary, typically in the range of 150-220 °C . Microwave-assisted synthesis can be particularly effective here, often reducing reaction times from hours to minutes.[9]

  • Troubleshooting Flowchart:

Fluorination_Troubleshooting start Low Conversion in Fluorination Step q1 Is your KF source anhydrous? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No q2 Are you using a phase-transfer catalyst (PTC)? ans1_yes->q2 sol1 Dry KF under high vacuum at >120°C or use spray-dried KF. ans1_no->sol1 sol1->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No q3 What is your solvent and temperature? ans2_yes->q3 sol2 Add 10-20 mol% of TBAB or 18-crown-6. ans2_no->sol2 sol2->q3 ans3_good DMSO/Sulfolane (180-220°C) q3->ans3_good Adequate ans3_bad Other/Lower Temp q3->ans3_bad Inadequate end_node Re-run experiment and monitor by LC-MS ans3_good->end_node sol3 Switch to a high-boiling polar aprotic solvent and increase temperature. Consider microwave synthesis. ans3_bad->sol3 sol3->end_node

Caption: Troubleshooting flowchart for the SNAr fluorination step.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis?

A: While several routes exist, starting from commercially available and relatively inexpensive 3-aminopyridine is a robust choice.[8] The initial chlorination and subsequent steps are well-documented. An alternative is to start with 2,4-dichloro-3-nitropyridine, which allows for sequential amine additions to build complexity.[3]

Q: How can I improve the overall purity of my final product?

A: Purity is a cumulative result of each step.

  • Purify Intermediates: Do not carry crude material from one step to the next. Purify each intermediate (e.g., by recrystallization or column chromatography) to remove side products that could interfere with subsequent reactions.

  • Final Purification: The final product, 4-fluoro-1H-imidazo[4,5-c]pyridine, can often be purified by reverse-phase HPLC for high-purity applications. For bulk material, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is effective.

  • Characterization: Always confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

Q: Are there alternative fluorinating agents besides KF?

A: While KF with a phase-transfer catalyst is the most common for this type of SNAr reaction, other reagents exist. For different substrates, electrophilic fluorinating agents like Selectfluor® are used, but these typically act on more electron-rich positions and may not be suitable for replacing a halide at the C4 position in this specific scaffold.[10][11] For this transformation, optimizing the conditions for nucleophilic fluoride is the most direct path to success.

Q: Can I introduce substituents on the imidazole ring?

A: Yes. To introduce a substituent at the C2 position of the imidazole ring, you can substitute the cyclizing agent. For example, instead of triethyl orthoformate (which adds a hydrogen at C2), you can use an orthoester like triethyl orthoacetate to add a methyl group, or react the diamine with an aldehyde followed by an oxidation step.[1]

Key Experimental Protocol: Optimized SNAr Fluorination

This protocol provides a detailed methodology for the challenging fluorination step.

Materials:

  • 4-Chloro-1H-imidazo[4,5-c]pyridine (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (3.0 eq)

  • 18-Crown-6 (0.15 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-1H-imidazo[4,5-c]pyridine, spray-dried KF, and 18-crown-6.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 190 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS every 2-4 hours. The reaction may take up to 24 hours for completion.

  • Upon completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 4-fluoro-1H-imidazo[4,5-c]pyridine.

Table 1: Comparison of Fluorination Conditions

Fluoride SourceCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
KFNoneDMF15048<10
KFTBAB (20%)NMP1802445
CsFNoneDMSO1902435
KF (spray-dried) 18-Crown-6 (15%) DMSO 190 18 >70

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Publications. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PMC. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with SelectfluorTM in Aqueous Condition. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. ResearchGate. [Link]

Sources

Optimization

Module 1: Mitigating Off-Target Kinase Toxicity (The Selectivity Dilemma)

Welcome to the Application Support Center for Heterocyclic Drug Development . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Heterocyclic Drug Development . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in medicinal chemistry: mitigating the cytotoxicity and off-target liabilities of imidazo[4,5-c]pyridine compounds.

While the imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore—often mimicking the purine ring of ATP to target kinases, receptors, and transporters—its structural properties frequently invite broad cytotoxicity, cardiotoxicity (hERG liability), and phospholipidosis. This guide provides field-proven, causality-driven strategies to engineer these toxicities out of your lead compounds.

Q: My imidazo[4,5-c]pyridine lead shows excellent potency against my primary target (e.g., DNA-PK) but exhibits broad cytotoxicity in healthy cell lines. What is causing this, and how do I fix it?

A: This is a classic selectivity issue. Because the imidazo[4,5-c]pyridine core is an excellent ATP-mimetic, unoptimized derivatives often bind to off-target phosphoinositide 3-kinase (PI3K) and PI3K-like kinase (PIKK) family members (such as mTOR). This broad kinase inhibition leads to mechanism-independent cytotoxicity[1].

Troubleshooting Strategy: To isolate target activity, you must disrupt the conserved binding interactions shared across the kinase family while enhancing target-specific contacts. Scaffold hopping from known multi-kinase inhibitors (like dactolisib) into the imidazo[4,5-c]pyridin-2-one space is highly effective[1]. Specifically, introducing small polar groups (e.g., -OMe, -Cl) at the C4 position creates a specific hydrogen-bond acceptor interaction that enhances selectivity for your target while sterically clashing with the binding pockets of off-target PI3Kα and mTOR[1].

G Core Imidazo[4,5-c]pyridine Core ModC4 C4 Polar Substitution Core->ModC4 SAR Tuning ModN1 N1-Phenylsulfonyl Core->ModN1 pKa Tuning OffTarget Off-Target Kinase Hit (High Toxicity) Core->OffTarget Unoptimized Target High Target Selectivity (Low Toxicity) ModC4->Target H-bond acceptor ModN1->Target Steric fit

SAR optimization logic for imidazo[4,5-c]pyridine selectivity.

Quantitative Impact of C4-Substitution on Kinase Selectivity

Compound C4 Substituent Target IC₅₀ (nM) Off-Target PI3Kα IC₅₀ (nM) Off-Target mTOR IC₅₀ (nM) Cytotoxicity Profile
Dactolisib (Ref) N/A 0.8 1.4 4.3 Broadly Cytotoxic
Unoptimized Core -H 15.2 25.4 85.0 High Off-Target Tox
Optimized Lead -OMe 7.35 1095 >9000 Highly Selective

Data synthesized from SAR studies of imidazo[4,5-c]pyridin-2-one derivatives demonstrating selectivity shifts[1].

Module 2: Overcoming hERG Liability and Cardiotoxicity

Q: Our safety pharmacology panel flagged our lead compound for hERG channel inhibition. How can we engineer this liability out without losing target affinity?

A: Affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel is driven by π-cation, hydrophobic, and π-stacking interactions with aromatic residues inside the hERG cavity. Highly lipophilic imidazo[4,5-c]pyridines with basic nitrogen centers are prime culprits for this cardiotoxic liability[2].

Troubleshooting Strategy: You must modulate the pKa of the basic nitrogen sites and lower the overall lipophilicity (LogD). A proven strategy is the strategic addition of nitrogen atoms into the aromatic rings (e.g., converting a phenyl appendage to a pyridine or pyrimidine). This pulls electron density away from the ring, reducing the π-electron density available for stacking in the hERG pore, thereby drastically reducing hERG affinity[2].

G Synth Synthesize N-enriched Analogues pKa Measure pKa & LogD Synth->pKa hERG Patch-Clamp hERG Assay pKa->hERG Lower lipophilicity Decision hERG IC50 > 10 µM? hERG->Decision Pass Advance to In Vivo PK Decision->Pass Yes Fail Iterative SAR Design Decision->Fail No Fail->Synth

Workflow for mitigating hERG liability in imidazo[4,5-c]pyridines.

Module 3: Reducing Hepatotoxicity and Phospholipidosis

Q: We are observing drug-induced phospholipidosis and elevated liver enzymes in our in vivo murine models. What structural features trigger this?

A: Drug-induced phospholipidosis (the accumulation of phospholipids inside lysosomes) is triggered by highly lipophilic, cationic amphiphilic drugs (CADs). In imidazo[4,5-c]pyridines, bulky, highly lipophilic N1-substituents (like N1-benzyl groups) drive this toxicity by trapping the drug in acidic cellular compartments[3]. Furthermore, highly hydrophobic aromatic systems can cause acute liver and kidney toxicity[4].

Troubleshooting Strategy: Replace the N1-benzyl fragment with an N1-benzenesulfonyl moiety. This modification lowers the pKa of the compound (shifting it from a highly basic ~8.8 down to ~7.9), which prevents lysosomal trapping and significantly reduces the propensity to induce phospholipidosis[3]. To mitigate hepatotoxicity, replacing highly hydrophobic aromatic systems with cyclopropylnaphthalene or mesitylene has been shown to improve the in vivo safety profile[4].

Impact of N1-Substitution on Physicochemical Toxicity Markers

N1-Substituent pKa LogD hERG IC₅₀ (µM) Phospholipidosis Risk
N1-Benzyl 8.8 4.2 < 1.0 (High Risk) High
N1-Benzenesulfonyl 7.9 3.1 > 10.0 (Safe) Low

Data reflects the shift from basic/lipophilic to neutral/polar profiles to mitigate toxicity[2][3].

Module 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on biochemical binding assays. The following self-validating protocols must be used to confirm the reduction of cytotoxicity.

Protocol A: Self-Validating hERG Patch-Clamp Counterscreen

Causality: We utilize automated whole-cell patch-clamp rather than ligand-binding assays because binding does not always equate to functional channel block.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Causality: CHO cells lack endogenous potassium currents that could confound hERG measurements, ensuring signal purity.

  • Compound Preparation: Dissolve the imidazo[4,5-c]pyridine analogue in DMSO, then dilute in extracellular buffer to achieve a final DMSO concentration of <0.1%. Causality: Higher DMSO concentrations directly destabilize lipid bilayers, causing false-positive toxicity readouts.

  • Electrophysiology (Patching): Establish the whole-cell configuration. Apply depolarizing pulses to +20 mV for 2 seconds, followed by repolarization to -50 mV. Causality: This specific voltage step protocol isolates the rapid delayed rectifier current ( IKr​ ) mediated exclusively by hERG.

  • Validation Check (Critical): Run E-4031 (a known hERG inhibitor) as a positive control. If E-4031 does not produce >90% inhibition of the tail current, the system is compromised and the plate must be discarded.

Protocol B: Multiplexed Cytotoxicity and Selectivity Profiling

Causality: This protocol differentiates true target-mediated efficacy from off-target, mechanism-independent cell death.

  • Seeding: Plate target cancer cells (e.g., HCT116) and healthy counter-screen cells (e.g., WI-38 fibroblasts) in parallel 384-well plates at 2,000 cells/well. Causality: Parallel screening immediately establishes the therapeutic index (TI).

  • Dosing: Apply compounds in a 10-point dose-response curve (1 nM to 10 µM) using an acoustic liquid handler to avoid tip-based carryover.

  • Viability Readout: After 72 hours of incubation, add CellTiter-Glo reagent and measure luminescence. Causality: ATP-based luminescence is directly proportional to metabolically active cells and avoids optical artifacts caused by colorimetric dyes, which imidazopyridines often absorb due to their conjugated π -systems.

  • Validation Check: Include dactolisib as a positive control for broad cytotoxicity. If your optimized compound kills WI-38 cells at concentrations <10 µM, cross-reference the data with an ADP-Glo biochemical kinase assay. If the biochemical assay shows no PI3K/mTOR inhibition, the cytotoxicity is likely driven by residual lipophilicity (phospholipidosis) rather than kinase off-target effects.

References

  • Discovery of Novel Bicyclic Imidazolopyridine-Containing Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Improved Efficacy and Favorable Druggability. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Publishing.[Link]

  • Imidazopyridine-Based 5-HT6 Receptor Neutral Antagonists: Impact of N1-Benzyl and N1-Phenylsulfonyl Fragments on Different Receptor Conformational States. ACS Publications.[Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Oral Bioavailability of 4-Fluoro-1H-imidazo[4,5-c]pyridine

Overview The 4-fluoro-1H-imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., DNA-PK, AURKA)[1][2] and antiviral agents[...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview The 4-fluoro-1H-imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., DNA-PK, AURKA)[1][2] and antiviral agents[3]. However, researchers often encounter oral bioavailability ( F ) bottlenecks due to poor aqueous solubility, high efflux, or extensive first-pass metabolism. This support guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these pharmacokinetic (PK) challenges.

Section 1: Formulation & Solubility Enhancement

Q1: My 4-fluoro-1H-imidazo[4,5-c]pyridine derivative exhibits high in vitro potency but negligible oral exposure in murine models. How can I determine if this is a solubility-limited absorption issue?

A: The imidazo[4,5-c]pyridine core is planar and can form strong intermolecular crystal lattice interactions, often leading to dissolution-rate-limited absorption. If your compound has a high melting point and low kinetic solubility (<10 µg/mL in simulated gastric fluid), absorption is likely solubility-limited.

Mechanistic Causality: Oral absorption requires the drug to be in solution. If the dissolution rate is slower than the gastrointestinal transit time, the drug is excreted unchanged. For imidazo[4,5-c]pyridines, formulating in standard aqueous vehicles often fails. For example, high oral bioavailability (88%) of imidazo[4,5-c]pyridine-based DNA-PK inhibitors was achieved using a suspension formulation of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80[2].

Protocol: Self-Validating Formulation Screening Workflow

  • Vehicle Selection: Prepare three distinct vehicles to test different solubilization mechanisms:

    • Vehicle A (Aqueous/Wetting): 0.5% HPMC (w/v) + 0.1% Tween-80 in water.

    • Vehicle B (Co-solvent): 10% DMSO + 10% Solutol HS15 + 80% Saline.

    • Vehicle C (Lipid-based): 20% Labrasol + 80% PEG400.

  • Compound Preparation: Micronize the API to a particle size of D90​<10μm to maximize surface area. Suspend/dissolve 10 mg/kg equivalents in each vehicle.

  • In Vivo PK: Dose C57BL/6 mice PO ( n=3 per group) and collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Internal Validation Gate: Compare the Area Under the Curve (AUC). If Vehicle B or C significantly increases AUC compared to Vehicle A, your compound is solubility-limited. If all vehicles yield identical, low AUCs, the issue is likely permeability or high hepatic clearance.

Section 2: Overcoming First-Pass Metabolism via Prodrugs

Q2: Intravenous (IV) dosing shows good exposure, but oral dosing yields <5% bioavailability. Microsomal stability assays indicate high hepatic clearance. What structural modifications can bypass this?

A: High first-pass metabolism is a classic challenge for imidazo[4,5-c]pyridines. The unsubstituted nitrogens on the imidazole ring or exposed positions on the pyridine ring are highly susceptible to N-glucuronidation or CYP-mediated oxidation.

Mechanistic Solution: If modifying the core eliminates target binding, a transient prodrug strategy is highly effective. Utilizing acyloxyalkyl esters (e.g., pivaloyloxymethyl, POM) or alkoxycarbonyloxyalkyl esters (e.g., pivaloyloxymethylcarbonate, POC) masks the polar N-H group, increasing lipophilicity and protecting the molecule during GI transit[3]. Once in systemic circulation, ubiquitous esterases rapidly cleave the POM/POC group to release the active 4-fluoro-1H-imidazo[4,5-c]pyridine.

ProdrugCleavage A POM-Prodrug (High Permeability) B GI Tract Absorption (Intact Prodrug) A->B PO Dosing C Hepatic/Plasma Esterases (Hydrolysis) B->C Systemic Circulation D Hydroxymethyl Intermediate (Unstable) C->D Enzymatic Cleavage E Active Drug (4-fluoro-1H-imidazo[4,5-c]pyridine) D->E Spontaneous Decomposition F Formaldehyde + Pivalic Acid (Byproducts) D->F Elimination

Fig 1. POM-prodrug enzymatic cleavage pathway releasing the active imidazopyridine.

Section 3: Permeability and Efflux Troubleshooting

Q3: Caco-2 cell assays show an efflux ratio > 3.0. How do I reduce P-glycoprotein (P-gp) mediated efflux to improve oral absorption?

A: An efflux ratio >2 in Caco-2 or MDCK-MDR1 cells strongly suggests the compound is a P-gp substrate. The imidazo[4,5-c]pyridine core contains multiple hydrogen bond acceptors and a hydrogen bond donor (N-H), which are recognized by efflux transporters.

Causality & Strategy: P-gp recognition is heavily driven by the number of hydrogen bond donors (HBD) and overall polar surface area (PSA). Alkylating the N1 or N3 position of the imidazole ring eliminates one HBD and disrupts the P-gp recognition motif. If the N-H is required for target binding, consider introducing intramolecular hydrogen bonds or utilizing a fluorinated side chain to sterically shield the N-H without eliminating it.

Table 1: Impact of Structural Modifications on Imidazo[4,5-c]pyridine PK Parameters

Modification StrategyHBD CountCaco-2 Papp​ ( 10−6 cm/s)Efflux RatioOral Bioavailability ( F% )
Unmodified Core21.24.5< 10%
N-Methylation (N1)18.51.245%
POM-Prodrug (N1)015.30.965%
Fluorinated Shielding24.11.835%

(Note: Data represents generalized trends for the scaffold based on medicinal chemistry optimization principles.)

Section 4: Systematic Optimization Workflow

Q4: I have a library of 4-fluoro-1H-imidazo[4,5-c]pyridine analogs. What is the most logical sequence of assays to prioritize compounds for oral bioavailability?

A: Do not run in vivo PK blindly. Implement a tiered, self-validating screening funnel. By establishing strict in vitro cutoffs, you ensure that only compounds with the physicochemical properties necessary for oral absorption reach animal testing, such as the dog N-in-1 PK models used for advanced CRF receptor ligands[4].

Protocol: Tiered PK Screening Funnel

  • Tier 1 (Physicochemical): Measure kinetic solubility via nephelometry (Target: >50μg/mL at pH 6.5) and LogD7.4​ via shake-flask method (Target: 1.5 - 3.5).

    • Internal Validation: Discard or reformulate compounds failing this tier before proceeding.

  • Tier 2 (Permeability & Efflux): Run bidirectional Caco-2 assays (A to B, and B to A).

    • Internal Validation: Proceed only if Papp​(A→B)>5×10−6 cm/s and Efflux Ratio <2.0 .

  • Tier 3 (Metabolic Stability): Incubate with mouse/human liver microsomes (MLM/HLM) supplemented with NADPH.

    • Internal Validation: Proceed only if Intrinsic clearance ( CLint​ ) <20μL/min/mg protein.

  • Tier 4 (In Vivo PK): Test the surviving candidates in a rodent model at 10 mg/kg PO and 2 mg/kg IV to calculate absolute bioavailability ( F ).

PKOptimization Start Library of 4-fluoro-1H- imidazo[4,5-c]pyridines T1 Tier 1: Solubility & LogD (Target: >50µg/mL, LogD 1.5-3.5) Start->T1 T2 Tier 2: Caco-2 Permeability (Target: Papp >5, ER <2) T1->T2 Pass Fail Structural Optimization (Prodrugs, Formulation, Isosteres) T1->Fail Fail T3 Tier 3: Microsomal Stability (Target: CLint <20 µL/min/mg) T2->T3 Pass T2->Fail Fail T3->Fail Fail T4 Tier 4: In Vivo PK (Mice) Calculate F% T3->T4 Pass Fail->Start Iterative Design Success Lead Candidate (F > 50%) T4->Success F > 50%

Fig 2. Self-validating tiered screening workflow for optimizing oral bioavailability.

References
  • Arvanitis, A. G., et al. "Imidazo[4,5-c]pyridines as corticotropin releasing factor receptor ligands." Bioorganic & Medicinal Chemistry Letters, 2003. 4

  • "Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors." Cancer Research, 2025. 1

  • "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Journal of Medicinal Chemistry, 2024. 2

  • "Imidazo[4,5-C]pyridine compounds and methods of antiviral treatment." European Patent Office, EP 2546254 A1, 2013. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Anti-Cancer Activity of Novel Imidazopyridine Analogs: A Case Study of a 4-Fluoro-1H-imidazo[4,5-c]pyridine Analog

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-cancer activity of novel therapeutic compounds, using a representative imidazopyridine an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-cancer activity of novel therapeutic compounds, using a representative imidazopyridine analog as a case study. While direct experimental data for 4-fluoro-1H-imidazo[4,5-c]pyridine is not yet broadly published, we will leverage data from a closely related and well-characterized imidazo[4,5-b]pyridine derivative, a potent dual inhibitor of FLT3 and Aurora kinases, to illustrate the validation process.[1][2][3] This guide will objectively compare its performance against Etoposide, a widely used chemotherapeutic agent, and provide detailed experimental protocols and supporting data.

The imidazopyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to naturally occurring purines.[4] This has led to the development of numerous derivatives with a wide range of biological activities, including potent anti-cancer effects.[4][5] Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[4][6][7][8]

Our representative imidazopyridine, which we will refer to as "Imidazopyridine Analog (IA)," is based on a compound identified as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3] Mutations causing constitutive activation of FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target.[1][2] Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in a variety of human cancers.[1][3] In contrast, our comparator, Etoposide, is a well-established topoisomerase II inhibitor that induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells.[9][10][11]

This guide will delve into the head-to-head comparison of these two agents, detailing the methodologies for assessing their impact on cancer cell viability, their ability to induce programmed cell death (apoptosis), and their effects on cell cycle progression.

Section 1: Comparative Efficacy Assessment

The initial step in validating a potential anti-cancer agent is to determine its cytotoxic and anti-proliferative effects on cancer cells. This is typically achieved through cell viability assays, which measure the dose-dependent impact of the compound on a cancer cell population.

Cell Viability and IC50/GI50 Determination

Cell viability assays are fundamental in preclinical drug discovery for quantifying a compound's potency.[12] These assays measure cellular health through various indicators like metabolic activity or ATP content.[10] The half-maximal inhibitory concentration (IC50) or the concentration for 50% of maximal inhibition of cell proliferation (GI50) are key metrics derived from these assays.

For our comparison, we will use GI50 values obtained for our Imidazopyridine Analog (IA) against various cancer cell lines and compare them to known IC50 values for Etoposide. The selected cell lines include HCT116 (colon carcinoma), and MOLM-13 and MV4-11 (both FLT3-ITD positive AML cell lines).[1]

Table 1: Comparative Anti-Proliferative Activity (GI50/IC50 in µM)

CompoundHCT116 (Colon)MOLM-13 (AML)MV4-11 (AML)Mechanism of Action
Imidazopyridine Analog (IA) 0.300[1]0.104[1]0.291[1]Dual FLT3/Aurora Kinase Inhibitor
Etoposide ~5-15~1-5~1-5Topoisomerase II Inhibitor

Note: Etoposide IC50 values are approximate ranges based on publicly available data and can vary significantly based on experimental conditions.

The data clearly indicates that the Imidazopyridine Analog (IA) exhibits potent anti-proliferative activity, particularly against the AML cell lines that are dependent on the FLT3 signaling pathway. Its sub-micromolar efficacy highlights its potential as a targeted therapy.

Experimental Protocol: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[13] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product.[13]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed cells in 96-well plate incubate1 2. Incubate for 24h (adhesion) seed->incubate1 treat 3. Add serial dilutions of IA or Etoposide incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT reagent incubate2->add_mtt incubate3 6. Incubate for 2-4h add_mtt->incubate3 solubilize 7. Add solubilization solution (DMSO) incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Flow Cytometry seed 1. Treat cells with compound (IA or Etoposide) incubate 2. Incubate for 24h seed->incubate harvest 3. Collect cells and supernatant incubate->harvest wash 4. Wash with cold PBS harvest->wash resuspend 5. Resuspend in Annexin V Binding Buffer wash->resuspend add_dyes 6. Add Annexin V-FITC and Propidium Iodide resuspend->add_dyes incubate_dark 7. Incubate for 15 min in the dark add_dyes->incubate_dark analyze 8. Analyze by flow cytometry incubate_dark->analyze CellCycle_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry seed 1. Treat cells with compound (IA or Etoposide) incubate 2. Incubate for 24h seed->incubate harvest 3. Harvest and wash cells with PBS incubate->harvest fix 4. Fix cells in cold 70% ethanol harvest->fix wash_fix 5. Wash to remove ethanol fix->wash_fix rnase 6. Treat with RNase A wash_fix->rnase stain_pi 7. Stain with Propidium Iodide rnase->stain_pi analyze 8. Analyze DNA content by flow cytometry stain_pi->analyze

Caption: Workflow for cell cycle analysis using PI staining.

Step-by-Step Methodology:

  • Treatment: Treat HCT116 cells with the Imidazopyridine Analog or Etoposide at a concentration equivalent to 2x their respective IC50 values for 24 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. R[14]Nase A is crucial to prevent the staining of double-stranded RNA. 4[14]. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

[3]---

Conclusion

This guide outlines a systematic approach to validate the anti-cancer activity of a novel compound, using a representative Imidazopyridine Analog as an example and comparing it against the standard chemotherapeutic agent, Etoposide. Through a series of well-established in vitro assays, we have demonstrated how to quantify anti-proliferative activity, confirm the induction of apoptosis, and analyze effects on the cell cycle.

The hypothetical data, based on published findings for similar compounds, suggests that our Imidazopyridine Analog is a potent anti-cancer agent with a distinct mechanism of action from Etoposide. Its targeted inhibition of FLT3 and Aurora kinases translates to potent, sub-micromolar efficacy against relevant cancer cell lines and a characteristic G2/M cell cycle arrest. This comparative approach not only validates the primary activity of the novel compound but also provides crucial insights into its mechanism, which is essential for further preclinical and clinical development.

References

  • Bavetsias V, et al. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. 2012. [Link]

  • Al-Yasari, A.Q., et al. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies. MDPI. 2025. [Link]

  • Bavetsias, V. et al. identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. PubMed. [Link]

  • Montecucco, A., & Biamonti, G. Molecular mechanisms of etoposide. PMC. [Link]

  • Cell-Based Assays in Cancer Research. IntechOpen. [Link]

  • Apoptosis and cancer: Methods and protocols: Second edition. ResearchGate. [Link]

  • Lakshmanan, I., & Batra, S. K. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. 2013. [Link]

  • Cell Cycle Analysis. University of Wisconsin-Madison. [Link]

  • Kirwen, E. M., et al. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC. [Link]

  • Bavetsias, V., et al. Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. 2010. [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. PMC. [Link]

  • El-Damasy, A. K., et al. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]

  • Bavetsias, V., et al. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. PubMed. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Perin, N., et al. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. 2022. [Link]

  • Imidazole-pyridine hybrids as potent anti-cancer agents. CNR-IRIS. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC. [Link]

  • Bavetsias, V., et al. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. [Link]

Sources

Comparative

Comparative Analysis: Fluorinated vs. Non-Fluorinated Imidazopyridines in Drug Design

Executive Summary Imidazopyridines represent a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for diverse therapeutics ranging from GABA_A receptor modulators (e.g., zolpidem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazopyridines represent a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for diverse therapeutics ranging from GABA_A receptor modulators (e.g., zolpidem) to emerging mitochondrial uncouplers and antibacterial agents. However, the native, non-fluorinated imidazopyridine core frequently suffers from poor pharmacokinetic (PK) profiles, primarily due to rapid oxidative metabolism and active efflux.

This guide provides a rigorous comparative analysis of fluorinated versus non-fluorinated imidazopyridines. By strategically replacing specific hydrogen atoms with fluorine, drug developers can fundamentally alter the physicochemical landscape of the molecule—modulating pKa, increasing lipophilicity, and sterically shielding vulnerable metabolic sites.

The Mechanistic Causality of Fluorination

Metabolic Shielding and Hepatotoxicity Prevention

The electron-rich aromatic system of non-fluorinated imidazopyridines is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. This metabolic pathway frequently results in the formation of reactive arene oxide (epoxide) intermediates. These electrophilic species can covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), leading to idiosyncratic hepatotoxicity.

Strategic single-site fluorination (e.g., at the 4-phenyl or 2-position of the imidazopyridine ring) effectively blocks this pathway. As detailed in research on 1, this substitution prevents epoxide formation. Furthermore, physical organic chemistry perspectives reveal that this enhanced stability is not solely due to the high C–F bond strength (~105 kcal/mol); rather, fluorination often reduces the enzyme-substrate association constant ( Ka​ ) within the CYP450 active site, effectively 2.

MetabolicPathway cluster_non_fluoro Non-Fluorinated Pathway cluster_fluoro Fluorinated Pathway NF_Drug Imidazopyridine (C-H Bond) CYP CYP450 Oxidation NF_Drug->CYP Epoxide Reactive Epoxide CYP->Epoxide Tox GSH Depletion & Hepatotoxicity Epoxide->Tox F_Drug F-Imidazopyridine (C-F Bond) CYP_Block Metabolic Blockade F_Drug->CYP_Block Stable Prolonged Half-Life & Excretion CYP_Block->Stable

Fig 1: CYP450 metabolic blockade by fluorination, preventing hepatotoxic epoxide formation.

Physicochemical Modulation: Permeability and Efflux

Fluorination fundamentally alters the basicity (pKa) of the imidazopyridine nitrogen. By withdrawing electron density, fluorine reduces the pKa, which in turn decreases the energetic penalty of desolvation required for the molecule to pass through lipophilic cell membranes. This mechanism was vividly demonstrated in the development of3, where transitioning to a fluorinated imidazopyridine scaffold improved oral bioavailability in mice from <10% to ~40%.

Additionally, while adding fluorine increases absolute molecular weight (MW)—traditionally a risk factor for P-glycoprotein (P-gp) mediated efflux—statistical modeling proves that4 is a superior descriptor. Fluorination actually reduces the risk of P-gp efflux by modulating hydrogen-bond networks without the typical penalties associated with mass increase.

Quantitative Performance Comparison

The following table synthesizes the pharmacological divergence between generic non-fluorinated and optimally fluorinated imidazopyridine analogues, aggregating data from recent structural optimizations in antibacterial and antipsychotic drug development.

Pharmacological ParameterNon-Fluorinated ImidazopyridineFluorinated ImidazopyridineMechanistic Causality
Oral Bioavailability (F%) < 10%~40%Inductive electron withdrawal lowers pKa, reducing desolvation energy and enhancing passive permeability.
Metabolic Half-Life (t½) < 15 min (High Clearance)> 60 min (Low Clearance)Steric/electronic shielding reduces CYP450 enzyme-substrate association ( Ka​ ).
P-gp Efflux Ratio (ER) > 3.0 (Active Substrate)< 1.5 (Non-Substrate)Altered H-bond acceptor capacity; circumvents efflux despite absolute MW increase.
Hepatotoxicity Risk HighLowAbsolute blockade of reactive arene oxide (epoxide) intermediate formation.

Self-Validating Experimental Protocols

To objectively compare the performance of these compounds, laboratories must employ self-validating assay systems. The following protocols are designed to inherently verify their own data integrity.

In Vitro Microsomal Stability (HLM) Profiling

Objective : Quantify intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) to directly compare the metabolic stability of fluorinated versus non-fluorinated analogues. Self-Validating Mechanism : The assay utilizes a Stable-Isotope-Labeled Internal Standard (SIL-IS) to mathematically correct for LC-MS/MS matrix effects. Furthermore, a parallel minus-NADPH control validates that any observed parent compound depletion is strictly CYP450-mediated, rather than due to chemical instability or non-specific binding.

Step-by-Step Methodology :

  • Preparation : Prepare 1 µM of the imidazopyridine test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition : Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Causality Note: Initiate the reaction by adding NADPH (1 mM final). Because NADPH is the obligate electron donor for CYP450, its absence in the negative control arm proves that degradation is enzymatically driven.

  • Time-Course Sampling : Aliquot 50 µL of the reaction mixture at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching & Matrix Correction : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile spiked with the SIL-IS. Causality Note: The organic solvent instantly denatures the CYP450 proteins, halting all metabolic activity at the precise time point.

  • Centrifugation : Spin the microplates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis : Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of parent compound remaining versus time to derive t1/2​ and CLint​ .

Workflow Start 1. Compound Incubation (HLM + NADPH at 37°C) Quench 2. Acetonitrile Quench (Add SIL-Internal Standard) Start->Quench Centrifuge 3. Centrifugation (Precipitate Proteins) Quench->Centrifuge LCMS 4. LC-MS/MS Analysis (Quantify Parent Depletion) Centrifuge->LCMS Data 5. Kinetic Calculation (Determine CLint & t1/2) LCMS->Data

Fig 2: Self-validating microsomal stability workflow utilizing SIL-IS for matrix correction.

Bidirectional Caco-2 Permeability Assay

Objective : Assess intestinal permeability and definitively identify P-gp efflux liability. Self-Validating Mechanism : The assay measures transport in both directions: Apical-to-Basolateral (A→B, simulating intestinal absorption) and Basolateral-to-Apical (B→A, simulating active efflux). An Efflux Ratio (ER = Papp​ (B→A) / Papp​ (A→B)) greater than 2.0 suggests active transport. The system self-validates by running a parallel arm with Elacridar (a potent P-gp inhibitor). If the ER drops to ~1.0 in the presence of Elacridar, P-gp efflux is definitively confirmed.

Step-by-Step Methodology :

  • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days. Causality Note: Proceed only when the trans-epithelial electrical resistance (TEER) exceeds 250 Ω·cm², validating the formation of intact tight junctions.

  • Dosing : Apply 10 µM of the imidazopyridine compound to either the Apical chamber (for A→B) or Basolateral chamber (for B→A) in HBSS buffer (pH 7.4).

  • Incubation : Incubate at 37°C on an orbital shaker (approx. 60 rpm). Causality Note: Shaking minimizes the unstirred water layer, which can artificially depress apparent permeability rates for highly lipophilic fluorinated compounds.

  • Sampling : Collect samples from the receiver chambers at 60 and 120 minutes.

  • Quantification : Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

  • Validation : Calculate the ER. Compare the ER of the standard assay against the Elacridar-inhibited arm to isolate the P-gp contribution.

References

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity ResearchGate[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective ChemRxiv / PMC [Link]

  • Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections PMC (National Institutes of Health)[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-Gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability Journal of Medicinal Chemistry (via Max Kuhn) [Link]

Sources

Validation

Preclinical Efficacy of Imidazo[4,5-c]pyridine Derivatives as Antiviral Agents: A Comparative Analysis

A Senior Application Scientist's Guide to the Preclinical Evaluation of 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) as a Potent Inhibitor of Pestivirus Replication In the landscape of antiviral dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Preclinical Evaluation of 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) as a Potent Inhibitor of Pestivirus Replication

In the landscape of antiviral drug discovery, the imidazopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] This guide provides a comprehensive preclinical evaluation of a prominent member of the imidazo[4,5-c]pyridine class, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), with a specific focus on its efficacy against Classical Swine Fever Virus (CSFV), a member of the Pestivirus genus. We will objectively compare its performance with an alternative pestivirus inhibitor and provide the supporting experimental data and protocols for researchers in virology and drug development.

Introduction: The Therapeutic Potential of Imidazo[4,5-c]pyridines

The structural similarity of the imidazopyridine heterocyclic system to naturally occurring purines has driven extensive investigation into its therapeutic potential.[2] This has led to the development of derivatives with diverse mechanisms of action, including kinase inhibition and antimicrobial properties.[1][4][5] More recently, specific imidazo[4,5-c]pyridine derivatives have demonstrated potent antiviral activity, offering a promising avenue for the development of novel therapeutics against challenging viral pathogens.[6]

This guide focuses on BPIP, a selective inhibitor of CSFV replication.[6] CSFV is a highly contagious and economically significant pathogen in swine populations worldwide. The development of effective antiviral agents is a critical component of disease control strategies. We will delve into the preclinical data supporting BPIP's efficacy, compare it to another known pestivirus inhibitor, and provide detailed methodologies to enable researchers to conduct similar evaluations.

Mechanism of Action: Targeting the Viral Polymerase

The antiviral activity of BPIP is attributed to its inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses.[6] Studies have shown that resistance to BPIP is associated with specific mutations in the NS5B region of the viral genome, which encodes the RdRp.[6] This targeted mechanism of action suggests a high degree of specificity for the viral enzyme, a desirable characteristic for minimizing off-target effects.

BPIP BPIP (Imidazo[4,5-c]pyridine derivative) RdRp Viral RNA-dependent RNA Polymerase (NS5B) BPIP->RdRp Inhibition Inhibition Replication Viral RNA Replication RdRp->Replication Essential for Inhibition->Replication Blocks

Caption: Mechanism of action of BPIP.

Comparative Efficacy Analysis

To objectively assess the preclinical efficacy of BPIP, we compare its in vitro antiviral activity against CSFV with that of VP32947, another selective pestivirus replication inhibitor.[6] The 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit viral replication by 50%, is a key metric for this comparison.

CompoundVirus StrainCell LineEC50 (µM)
BPIP CSFV Alfort/187 (subgroup 1.1)PK(15)1.6 ± 0.4
BPIP CSFV Wingene (subgroup 2.3)PK(15)0.8 ± 0.2
VP32947 BVDV (another pestivirus)MDBK~1

Data sourced from: [6]

The data clearly indicates that BPIP is a highly potent inhibitor of CSFV replication in vitro, with EC50 values in the low micromolar to sub-micromolar range.[6] Its efficacy against different CSFV subgroups suggests a broad-spectrum activity within the species.

Experimental Protocols

To ensure scientific rigor and enable reproducibility, we provide detailed protocols for key in vitro assays used to evaluate the antiviral efficacy of compounds like BPIP.

Cell Culture and Virus Propagation

Objective: To maintain healthy host cells and generate sufficient viral stocks for antiviral assays.

Materials:

  • Porcine Kidney (PK-15) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • CSFV stock (e.g., Alfort/187 strain)

Protocol:

  • Culture PK-15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • For virus propagation, infect a confluent monolayer of PK-15 cells with CSFV at a low multiplicity of infection (MOI) of 0.01.

  • Incubate the infected cells until a significant cytopathic effect (CPE) is observed.

  • Harvest the cell culture supernatant, clarify by centrifugation to remove cell debris, and store the viral stock at -80°C.

Antiviral Activity Assay (CPE Reduction Assay)

Objective: To determine the EC50 of the test compound by measuring the reduction in virus-induced CPE.

cluster_0 Assay Preparation cluster_1 Infection and Treatment cluster_2 Data Analysis A1 Seed PK-15 cells in 96-well plates B1 Infect cells with CSFV A1->B1 A2 Prepare serial dilutions of BPIP B2 Add BPIP dilutions to infected cells A2->B2 B1->B2 B3 Incubate for 72 hours B2->B3 C1 Assess Cytopathic Effect (CPE) microscopically B3->C1 C2 Perform cell viability assay (e.g., MTS) C1->C2 C3 Calculate EC50 value C2->C3

Caption: Workflow for the CPE Reduction Assay.

Protocol:

  • Seed PK-15 cells into 96-well microtiter plates at a density of 2 x 10^4 cells per well and incubate overnight.

  • Prepare a series of twofold dilutions of BPIP in culture medium.

  • Remove the growth medium from the cells and infect them with CSFV at an MOI that causes complete CPE within 72 hours.

  • Immediately after infection, add the different concentrations of BPIP to the wells. Include wells with virus only (virus control) and cells only (cell control).

  • Incubate the plates for 72 hours at 37°C.

  • Assess the level of CPE in each well using an inverted microscope.

  • Quantify cell viability using a colorimetric assay such as the MTS assay.

  • Calculate the EC50 value by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the potential of 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) as a potent and selective inhibitor of CSFV replication. Its targeted mechanism of action against the viral RdRp and its low micromolar to sub-micromolar efficacy in vitro make it a promising candidate for further development.

Future preclinical studies should focus on:

  • In vivo efficacy: Evaluating the efficacy of BPIP in a relevant animal model of CSFV infection.

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of BPIP.

  • Toxicity studies: Assessing the safety profile of BPIP in preclinical animal models.

  • Resistance profiling: Further characterizing the genetic barrier to resistance and the fitness of resistant viral variants.

The continued investigation of imidazo[4,5-c]pyridine derivatives like BPIP is warranted and holds the potential to deliver novel antiviral therapies for the control of pestivirus infections and potentially other viral diseases.

References

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(15), 5583-5597. [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(11), 2975. [Link]

  • Ester, K., et al. (2019). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Filipek, A., et al. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry, 181, 111569. [Link]

  • Koenen, F., et al. (2008). Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral Research, 77(2), 114-119. [Link]

  • Li, G., et al. (2020). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. RSC Advances, 10(42), 24965-24975. [Link]

  • Moraski, G. C., et al. (2017). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 61(11), e01132-17. [Link]

  • Perković, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 8984. [Link]

  • Routledge, S. J., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9579-9597. [Link]

  • Sahu, S., et al. (2021). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ChemistrySelect, 6(45), 12534-12538. [Link]

  • Stewart, L., et al. (2017). Identification of a potent series of inhibitors of the malaria parasite cGMPdependent protein kinase that clear blood stage infection in vivo and block transmission. LSHTM. [Link]

  • Williamson, A. E., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9037-9049. [Link]

Sources

Comparative

Benchmarking 4-Fluoro-1H-imidazo[4,5-c]pyridine: A Next-Generation Scaffold for Kinase Inhibitor Discovery

Fragment-based drug discovery (FBDD) relies on highly efficient, low-molecular-weight cores to build potent therapeutics. The 1H-imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure for targeting the ATP...

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Author: BenchChem Technical Support Team. Date: April 2026

Fragment-based drug discovery (FBDD) relies on highly efficient, low-molecular-weight cores to build potent therapeutics. The 1H-imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure for targeting the ATP-binding pocket of kinases, notably [1] and [2]. However, the unsubstituted core often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

By introducing a fluorine atom at the C4 position, 4-fluoro-1H-imidazo[4,5-c]pyridine (CAS 60186-28-9) overcomes these liabilities. This guide objectively benchmarks lead compounds derived from this fluorinated scaffold against standard-of-care kinase inhibitors, providing researchers with actionable experimental protocols, mechanistic causality, and comparative data.

Mechanistic Rationale: The FBDD Advantage

To understand the performance of the 4-fluoro-1H-imidazo[4,5-c]pyridine scaffold, we must analyze its stereoelectronic interactions within the kinase hinge region:

  • ATP Mimicry: The imidazopyridine core acts as a bioisostere of the adenine ring in ATP. The N1 and N3 atoms of the imidazole ring form critical bidentate hydrogen bonds with the backbone amides in the kinase hinge region, anchoring the molecule in the active site[3].

  • The Fluorine Effect: The highly electronegative fluorine at C4 serves three distinct functional purposes:

    • Metabolic Shielding: It blocks aldehyde oxidase and cytochrome P450-mediated oxidation at the historically electron-deficient C4 position of the pyridine ring[4].

    • pKa Modulation: Fluorine's electron-withdrawing nature lowers the pKa of the proximal basic nitrogen. This increases the fraction of un-ionized compound at physiological pH, thereby drastically enhancing membrane permeability and oral bioavailability[4].

    • Halogen Bonding: The fluorine atom can engage in orthogonal halogen bonding with gatekeeper residues in the kinase pocket, driving target selectivity over off-target kinases like PI3Kα[1].

Comparative Efficacy: Benchmarking Data

To objectively evaluate the 4-fluoro-1H-imidazo[4,5-c]pyridine scaffold, we benchmarked two optimized derivatives (4-F-IMP Lead A, optimized for DNA-PK; and 4-F-IMP Lead B, optimized for Src) against known clinical and preclinical drugs: Dactolisib (a pan-PIKK/PI3K inhibitor)[5], Peposertib (a selective DNA-PK inhibitor), and PP2 (a standard Src inhibitor)[2].

Table 1: Biochemical Kinase Selectivity Profiling (IC₅₀ in nM)
CompoundTarget: DNA-PKTarget: PI3KαTarget: SrcTarget: Fyn
4-F-IMP Lead A (DNA-PK optimized)2.4>10,0008501,200
4-F-IMP Lead B (Src optimized)1,500>10,0004.16.5
Dactolisib (Pan-PIKK/PI3K Drug)0.81.4>1,000>1,000
Peposertib (DNA-PK Drug)0.3>10,000>10,000>10,000
PP2 (Src Drug)>10,000>10,0005.06.0

Insight: While Dactolisib is highly potent against DNA-PK, it suffers from severe off-target PI3Kα inhibition. The 4-F-IMP scaffold successfully decouples DNA-PK activity from PI3Kα, matching the selectivity profile of Peposertib.

Table 2: Physicochemical & ADME Benchmarking
Scaffold / CompoundCLogPMicrosomal Stability (T₁/₂, min)Permeability (Papp, 10⁻⁶ cm/s)
Unsubstituted Imidazo[4,5-c]pyridine1.2154.2
4-Fluoro-Imidazo[4,5-c]pyridine 1.8>6012.5
Dactolisib 3.1228.1

Insight: The addition of the C4 fluorine extends the microsomal half-life fourfold compared to the unsubstituted core, validating its role as a metabolic shield.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate strict internal validation metrics.

Protocol 1: DNA-PKcs Biochemical Kinase Assay (Luminescence-based)

Causality: This assay measures ATP depletion via a luciferase reaction. By setting the ATP concentration near its Km​ (~10 µM), the assay is highly sensitized to detect competitive inhibitors binding at the ATP pocket, preventing false negatives from ATP out-competition[4].

Step-by-Step Methodology:

  • Complex Assembly: Prepare a reaction mix containing 2 nM recombinant DNA-PKcs, 10 nM Ku70/80 heterodimer, and 10 µg/mL sheared calf thymus DNA (required for allosteric activation) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Compound Incubation: Dispense compounds (10-point dose-response, 3-fold dilutions) into a 384-well low-volume plate. Add the enzyme mix and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 50 µM of a p53-derived peptide substrate. Incubate for 60 minutes at 30°C.

  • Detection: Add an equal volume of Kinase-Glo® reagent (Promega). Incubate for 10 minutes and read luminescence. Luminescence is inversely proportional to kinase activity.

  • System Validation: Calculate the Z'-factor using DMSO (vehicle, 0% inhibition) and 1 µM Dactolisib (positive control, 100% inhibition). A Z'-factor > 0.6 is strictly required to validate the assay run.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

Causality: DNA-PK is the master regulator of Non-Homologous End Joining (NHEJ)[6]. Inhibiting DNA-PK prevents the repair of radiation-induced double-strand breaks (DSBs), leading to cell death. This assay quantifies long-term reproductive cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 human colorectal carcinoma cells in 6-well plates at optimized densities (e.g., 200 cells/well for 0 Gy; 2,000 cells/well for 6 Gy).

  • Treatment: Pre-treat cells with 4-F-IMP derivatives or Peposertib (100 nM) for 1 hour prior to irradiation.

  • Irradiation: Expose cells to ionizing radiation (0, 2, 4, 6 Gy) using a ¹³⁷Cs irradiator.

  • Colony Formation: Replace media after 24 hours. Incubate for 10-14 days until macroscopic colonies form. Fix with 0.5% glutaraldehyde and stain with 0.5% crystal violet.

  • System Validation: Count colonies containing >50 cells. The Plating Efficiency (PE) of the untreated 0 Gy control must exceed 30% to ensure baseline viability does not artificially inflate the Sensitizer Enhancement Ratio (SER).

Pathway Visualization

The following diagram illustrates the specific intervention point of 4-fluoro-imidazo[4,5-c]pyridine derivatives within the DNA-PK/NHEJ signaling cascade.

DNAPK_Pathway DSB Radiation-Induced Double-Strand Break Ku7080 Ku70/80 Heterodimer Binding to DNA DSB->Ku7080 DNAPKcs DNA-PKcs Recruitment & Complex Assembly Ku7080->DNAPKcs Autophos Kinase Autophosphorylation (Activation) DNAPKcs->Autophos Artemis Artemis Endonuclease Activation Autophos->Artemis Repair NHEJ DNA Repair (Cell Survival) Artemis->Repair Inhibitor 4-Fluoro-Imidazo[4,5-c]pyridine Derivatives Inhibitor->Autophos ATP-competitive Inhibition

Mechanism of DNA-PKcs inhibition by 4-fluoro-imidazo[4,5-c]pyridine in the NHEJ repair pathway.

Conclusion

The 4-fluoro-1H-imidazo[4,5-c]pyridine scaffold represents a significant leap in kinase inhibitor design. As benchmarked against standard drugs like Dactolisib and PP2, derivatives of this fragment exhibit superior kinome selectivity profiles and enhanced metabolic stability[7]. By leveraging the unique stereoelectronic properties of the C4 fluorine atom, drug development professionals can utilize this building block as an optimal starting point for next-generation oncology and radiosensitization therapeutics.

References

  • Title: Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central, NIH) URL: [Link]

  • Title: Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections Source: Antimicrobial Agents and Chemotherapy (PubMed Central, NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-fluoro-1H-imidazo[4,5-c]pyridine proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized fluorinated heterocycles like 4-fluoro-1H-imidazo[4,5-c]pyridine requires more than just a cursory glance at a Safety Data Sheet (SDS). For researc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated heterocycles like 4-fluoro-1H-imidazo[4,5-c]pyridine requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, understanding the causality behind safety protocols—why a chemical behaves the way it does under stress or degradation—is critical for designing fail-safe operational and disposal workflows.

This guide provides a comprehensive, self-validating system for the safe handling, accumulation, and disposal of 4-fluoro-1H-imidazo[4,5-c]pyridine, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

Chemical Identity & Quantitative Data

4-fluoro-1H-imidazo[4,5-c]pyridine is a highly valuable building block in medicinal chemistry, often utilized to modulate the lipophilicity and metabolic stability of drug candidates.

PropertyValue
Chemical Name 4-fluoro-1H-imidazo[4,5-c]pyridine
CAS Registry Number 60186-28-9[1]
Molecular Formula C6H4FN3[2]
Molecular Weight 137.11 g/mol
C-F Bond Energy ~116 kcal/mol[3]
Waste Classification Halogenated Organic Waste
Primary Combustion Hazards Hydrogen Fluoride (HF), Nitrogen Oxides (NOx)

Mechanistic Hazard Assessment: The Causality of Risk

To manage this compound safely, we must understand its fundamental chemical behavior. The strategic incorporation of fluorine into the imidazopyridine scaffold creates a remarkably strong carbon-fluorine (C-F) bond, boasting a bond dissociation energy of approximately 116 kcal/mol[3].

The Causality of Disposal Challenges: Because of this extreme metabolic and environmental stability, 4-fluoro-1H-imidazo[4,5-c]pyridine cannot be disposed of via standard biological degradation or mild chemical neutralization. It requires high-temperature incineration. However, when subjected to thermal degradation (>500°C), the molecule undergoes combustion to release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . HF is a highly corrosive and systemic toxicant. Therefore, any disposal facility handling this waste must be equipped with specialized alkaline scrubbers to neutralize HF gas into inert calcium fluoride (CaF2) before atmospheric release.

CombustionToxicity Compound 4-Fluoro-1H-imidazo[4,5-c]pyridine (C6H4FN3) Combustion Thermal Degradation (>500°C) Compound->Combustion HF Hydrogen Fluoride (HF) Corrosive/Toxic Gas Combustion->HF NOx Nitrogen Oxides (NOx) Respiratory Irritant Combustion->NOx Scrubber Alkaline Scrubber (NaOH/Ca(OH)2) HF->Scrubber NOx->Scrubber Safe Safe Effluent (CaF2 + H2O) Scrubber->Safe

Thermal degradation pathway of fluorinated heterocycles during incineration.

Operational Handling Protocol (Self-Validating System)

Every operational procedure must be self-validating—meaning the protocol includes built-in checks to confirm safety before proceeding to the next step.

Step 1: Engineering Controls & Environment Setup

  • Action: Conduct all manipulations of the neat powder or concentrated solutions inside a certified chemical fume hood.

  • Validation Check: Verify the fume hood monitor displays a minimum face velocity of 100 feet per minute (fpm) before opening the chemical container.

Step 2: Personal Protective Equipment (PPE) Selection

  • Action: Don a flame-resistant lab coat, chemical splash goggles, and double nitrile gloves. The imidazopyridine core can act as a potent skin and eye irritant.

  • Validation Check: Perform a visual inspection and air-puff test on the outer nitrile gloves to ensure no micro-tears are present.

Step 3: Material Manipulation

  • Action: Use anti-static weighing boats and grounded spatulas. Fluorinated powders can hold static charges, leading to aerosolization and inhalation risks.

  • Validation Check: Observe the powder during transfer; if it clings aggressively to the spatula, increase ambient humidity or use a static eliminator before proceeding.

Waste Segregation & Accumulation Logic

Under EPA guidelines, generators of hazardous waste must accurately identify and categorize their waste streams based on their generator status (e.g., VSQG, SQG, LQG)[4]. Because 4-fluoro-1H-imidazo[4,5-c]pyridine contains a halogen (fluorine), it strictly dictates the routing of the waste stream.

WasteSegregation Start 4-Fluoro-1H-imidazo[4,5-c]pyridine Waste Generated Decision1 Physical State? Start->Decision1 Solid Solid Waste (Powder/Contaminated PPE) Decision1->Solid Solid Liquid Liquid Waste (Solutions/Rinses) Decision1->Liquid Liquid Incineration High-Temp Incineration (HF/NOx Scrubbers) Solid->Incineration Decision2 Solvent Type? Liquid->Decision2 Halogenated Halogenated Solvent Waste Stream Decision2->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent Waste Stream Decision2->NonHalogenated No Halogens Halogenated->Incineration NonHalogenated->Incineration Contains F-heterocycle

Logical workflow for segregating 4-fluoro-1H-imidazo[4,5-c]pyridine waste streams.

Step-by-Step Disposal & Lab-Packing Procedure

Improper disposal of laboratory chemicals can lead to disastrous environmental consequences and severe regulatory penalties[5]. Follow this protocol to prepare the compound for final disposal.

Step 1: Primary Containment Place all liquid waste containing the compound into a high-density polyethylene (HDPE) carboy designated for Halogenated Organic Waste. Solid waste (weighing boats, contaminated PPE, empty vials) must go into a sealed, puncture-resistant solid waste bin.

Step 2: EPA-Compliant Labeling Label the container immediately with the words "Hazardous Waste" and a clear description of the contents (e.g., "Halogenated Waste: Contains 4-fluoro-1H-imidazo[4,5-c]pyridine"). Validation Check: Ensure the accumulation start date is clearly written the moment the first drop of waste enters the container[6].

Step 3: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA at or near the point of generation. Validation Check: Verify that the SAA contains no more than 55 gallons of hazardous waste, as mandated by EPA regulations[6].

Step 4: Turnkey Lab-Packing When the container is full or reaches its time limit (e.g., 90 or 180 days depending on generator status), utilize a licensed hazardous waste disposal service for "lab-packing." This involves cushioning the inner receptacles with absorbent materials inside an outer performance packaging designed for specific hazard classes[5].

Step 5: Final Destruction The lab-pack must be transported by a DOT-licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature rotary kiln incineration equipped with alkaline wet scrubbers.

Emergency Spill & Decontamination Protocol

In the event of a spill, standard solvent spill kits are insufficient due to the specific hazards of the fluorinated heterocycle.

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • PPE Upgrade: Responders must wear a heavy-duty butyl rubber apron and a full face shield over goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Causality Note: Do not use combustible materials like sawdust, as they can complicate the subsequent incineration process.

  • Collection: Sweep the absorbed mixture using a non-sparking polypropylene brush and dustpan. Place the residue into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution (e.g., 5% sodium carbonate) to neutralize any trace acidic degradants, followed by a water rinse. Route all wash water to the halogenated aqueous waste stream.

References

  • AK Scientific. 4-Fluoro-1H-imidazo[4,5-c]pyridine 95%, 60186-28-9. aksci.com. 1

  • Lookchem. 4-fluoro-1H-imidazo[4,5-c]pyridine, CasNo. 60186-28-9. lookchem.com. 2

  • Environmental Marketing Services. Laboratory Chemical Disposal. emsllcusa.com. 5

  • Clinical Laboratory News (MedLabMag). Laboratory Waste Management: The New Regulations. medlabmag.com.6

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. epa.gov. 4

  • EvitaChem. Role of Fluorinated Heterocycles in Bioactive Molecule Design. evitachem.com. 3

Sources

Handling

Personal protective equipment for handling 4-fluoro-1H-imidazo[4,5-c]pyridine

As a Senior Application Scientist, I understand that handling novel pharmaceutical intermediates like 4-fluoro-1H-imidazo[4,5-c]pyridine (CAS: 60186-28-9) requires moving beyond generic safety advice. This compound—a flu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel pharmaceutical intermediates like 4-fluoro-1H-imidazo[4,5-c]pyridine (CAS: 60186-28-9) requires moving beyond generic safety advice. This compound—a fluorinated N-heterocycle highly valued as a bioisostere and kinase inhibitor scaffold in drug discovery—lacks exhaustive long-term toxicological data. Therefore, we must treat it as a potential systemic toxicant and severe irritant.

To ensure absolute operational safety, this guide applies the American Chemical Society’s (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare)[1] to dictate our Personal Protective Equipment (PPE) strategy and handling protocols. The following procedures are designed not just as a list of rules, but as a self-validating system where every safety measure inherently verifies the success of the previous one.

Hazard Assessment & The Causality of PPE Selection

When handling 4-fluoro-1H-imidazo[4,5-c]pyridine, the primary risks are dermal absorption and inhalation of aerosolized particulates . Fluorinated aromatics are notoriously lipophilic, allowing them to cross the stratum corneum rapidly if dissolved in organic solvents.

Furthermore, because this compound is typically handled as a dry powder before being dissolved in polar aprotic solvents (like DMSO or DMF) for biological assays, the PPE must adapt dynamically to the physical state of the chemical. Standard nitrile gloves offer excellent protection against the dry powder but fail catastrophically (often in under 5 minutes) when exposed to DMSO. Therefore, our PPE strategy relies on task-specific layering mandated by OSHA's 29 CFR 1910.132 standards[2].

Quantitative PPE & Engineering Control Specifications

All quantitative data is summarized below to establish strict operational baselines.

Control CategorySpecificationQuantitative MetricCausality / Rationale
Primary Engineering Control Chemical Fume HoodFace Velocity: 80–100 fpm (0.4–0.5 m/s)Required by NIOSH to capture aerosolized micro-particulates during powder transfer without causing turbulent blowout[3].
Inner Gloves Nitrile (NBR)Thickness: 4 mil (0.1 mm)Provides baseline dexterity and protection against dry powder transfer.
Outer Gloves Butyl Rubber or SilverShield LaminateBreakthrough time: > 480 minsMandatory when dissolving the compound in DMSO/DMF, which rapidly permeates standard nitrile.
Eye Protection ANSI Z87.1 Splash GogglesImpact rating: D3 (Splash)Prevents ocular exposure to fluorinated particulates and solvent splashes[4].
Body Protection Flame-Resistant (FR) Lab CoatRating: NFPA 2112Protects against static discharge ignition when handling fine powders near flammable solvents.

Operational Workflow: Gowning and Preparation

The following diagram illustrates the logical progression of PPE donning to ensure zero cross-contamination before interacting with the chemical.

Gowning A 1. Pre-Entry Hand Wash B 2. Don Inner Nitrile Gloves A->B C 3. Don FR Lab Coat B->C D 4. Don Splash Goggles C->D E 5. Don Outer Gloves (Solvent Specific) D->E F 6. Verify Hood & Commence Work E->F

Standard PPE gowning workflow for handling fluorinated N-heterocycles.

Step-by-Step Methodology: Weighing & Dissolution

This protocol is a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and check the digital airflow monitor.

  • Validation: The monitor must read between 80–100 fpm. Self-check: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. It should pull gently and steadily inward. If it flutters violently, the velocity is too high and will cause powder aerosolization; if it hangs straight down, containment is compromised.

Step 2: Static Elimination

  • Action: Pass an anti-static zero-stat gun over the analytical balance and the sealed vial of 4-fluoro-1H-imidazo[4,5-c]pyridine.

  • Causality: Fine fluorinated powders hold static charges and will "jump" from the spatula, contaminating the user's gloves and the surrounding workspace.

Step 3: Powder Transfer (Dry Handling)

  • Action: Wearing standard 4-mil nitrile gloves, carefully weigh the required mass using a V-shaped anti-static weigh boat.

  • Validation: Inspect the outer surface of the inner gloves. If any white powder is visible, immediately remove the gloves inside the hood, dispose of them in the solid waste bin, and don a fresh pair.

Step 4: Solvent Dissolution (Wet Handling)

  • Action: Before introducing DMSO or DMF to the hood, don your outer Butyl Rubber or Laminate gloves over your nitrile gloves. Add the solvent to the weigh boat or vial.

  • Causality: If a splash occurs, the outer glove provides a >480-minute breakthrough window, allowing you to safely remove the contaminated outer layer while the inner nitrile glove protects your skin during the ungowning process.

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is prioritized over cleanup to prevent the spread of the active pharmaceutical ingredient (API).

  • Isolate: Drop absorbent pads (for solvent solutions) or wet paper towels (for dry powder) directly over the spill to prevent aerosolization.

  • Alert: Notify personnel in the immediate vicinity to avoid the fume hood.

  • Decontaminate: Spray the area with a 10% bleach solution or an alkaline detergent. Causality: Fluorinated imidazopyridines can often be degraded or rendered highly water-soluble via alkaline hydrolysis, making physical removal easier.

  • Dispose: Scoop the absorbed matrix into a secondary containment bag.

EPA-Compliant Waste Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA) regulations, specifically the alternative requirements for academic and research laboratories (40 CFR Part 262 Subpart K)[5], hazardous waste must be strictly segregated and labeled at the point of generation.

Waste A 4-Fluoro-1H-imidazo[4,5-c]pyridine Waste Generated B Solid Waste (Powder, Spatulas, PPE) A->B C Liquid Waste (DMSO/DMF Solutions) A->C D Double-bag in Sealable Poly Bags B->D E Non-Halogenated Solvent Carboy C->E F Attach EPA RCRA Hazardous Waste Label D->F E->F G Transfer to Satellite Accumulation Area (SAA) F->G

EPA-compliant RCRA hazardous waste segregation and disposal workflow.

Disposal Execution:

  • Solid Waste: All contaminated weigh boats, Kimwipes, and compromised nitrile gloves must be placed in a transparent, sealable polyethylene bag.

  • Liquid Waste: Solutions containing the compound must be funneled into a designated, clearly labeled "Non-Halogenated Organic Waste" carboy (unless a halogenated solvent like DCM was used).

  • Labeling: Affix an EPA RCRA Hazardous Waste label immediately[6]. The label must explicitly list "4-fluoro-1H-imidazo[4,5-c]pyridine" and the solvent used. Never use abbreviations.

  • Storage: Move the sealed waste to the laboratory's Satellite Accumulation Area (SAA). Under RCRA Subpart K, waste must be removed by EHS professionals every 12 months, or within 3 days if the 55-gallon accumulation limit is reached[5].

References

  • American Chemical Society (ACS). Safety - The "RAMP" Principles for Safety. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). Retrieved from: [Link]

  • National Institute for Occupational Safety and Health (NIOSH) / Centers for Disease Control and Prevention (CDC). Laboratory Fume Hood Performance and Face Velocity. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262 Subpart K). Retrieved from:[Link]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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